(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Description
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Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
(5,7-dimethoxy-1-methylindol-2-yl)methanol |
InChI |
InChI=1S/C12H15NO3/c1-13-9(7-14)4-8-5-10(15-2)6-11(16-3)12(8)13/h4-6,14H,7H2,1-3H3 |
InChI Key |
HXNWWIXQRQNZKX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CC(=CC(=C21)OC)OC)CO |
Origin of Product |
United States |
Foundational & Exploratory
chemical structure and properties of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Title: Structural Profiling and Synthetic Utility of (5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol in Drug Discovery
Executive Summary As drug discovery pivots toward highly functionalized, privileged scaffolds, indole-2-methanol derivatives have emerged as critical building blocks. Specifically, (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 2102411-49-2) offers a unique convergence of electronic activation and steric tuning[1]. As a Senior Application Scientist, I have structured this technical guide to bypass generic overviews and instead dissect the mechanistic causality behind the synthesis, physicochemical profiling, and downstream application of this specific molecule.
Structural and Physicochemical Profiling
The therapeutic value of the indole nucleus lies in its ability to mimic endogenous biomolecules (e.g., tryptophan, serotonin) while providing multiple vectors for derivatization[2]. The specific substitution pattern of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol dictates its unique behavior in synthetic workflows:
-
N-Methylation (Position 1): Alkylation of the indole nitrogen eliminates its hydrogen bond donor capacity. This increases the overall lipophilicity of the scaffold and prevents unwanted N-alkylation or N-acylation during downstream cross-coupling or annulation steps.
-
5,7-Dimethoxy Substitution: The electron-donating methoxy groups fundamentally alter the electronic landscape of the indole core. Research on augmented indoles demonstrates that while standard indoles react primarily at C3, a 5,7-dimethoxy substitution pattern synergistically activates the C4 position toward electrophilic attack[3]. This provides a highly regioselective handle for building complex, multi-ring systems.
-
C2-Hydroxymethyl Handle: The primary alcohol at the 2-position serves as a versatile synthetic vector. It can be oxidized to a reactive carboxaldehyde, converted into a leaving group, or utilized directly in Pictet-Spengler ligations[4].
Table 1: Physicochemical Properties of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
| Property | Value | Scientific Implication |
| CAS Number | 2102411-49-2 | Unique identifier for procurement and cataloging[1]. |
| Molecular Formula | C12H15NO3 | Establishes baseline stoichiometry for reaction planning. |
| Molecular Weight | 221.25 g/mol | Low molecular weight ensures downstream derivatives remain within Lipinski's Rule of 5. |
| H-Bond Donors / Acceptors | 1 / 3 | Favorable for target protein interaction without excessive desolvation penalties. |
| Topological Polar Surface Area | ~43.5 Ų | Highly favorable for membrane permeability, including potential blood-brain barrier (BBB) crossing. |
Mechanistic Rationale for Experimental Choices
In scaffold derivatization, reagent selection cannot be arbitrary; it must be driven by the electronic realities of the substrate.
Table 2: Reagent Selection Rationale for Scaffold Derivatization
| Transformation | Selected Reagent | Mechanistic Causality |
| Ester to Alcohol | Lithium Aluminum Hydride (LiAlH₄) | Ensures complete reduction of the unactivated indole-2-carboxylate. Milder agents like NaBH₄ often stall at the hemiacetal stage without Lewis acid additives[2]. |
| Alcohol to Aldehyde | Activated Manganese Dioxide (MnO₂) | Highly chemoselective for allylic/benzylic alcohols. Prevents over-oxidation to the carboxylic acid, which is a common failure point with KMnO₄[5]. |
| Annulation | Trifluoroacetic Acid (TFA) | Acts as a Brønsted acid catalyst in Pictet-Spengler reactions, facilitating rapid iminium ion formation and subsequent cyclization[4]. |
Self-Validating Experimental Protocols
The following workflows detail the bottom-up synthesis of the title compound and its subsequent activation. Every step is designed as a self-validating system to ensure high fidelity.
Protocol A: Synthesis of (5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol
Objective: Reduce the ester precursor to the primary alcohol without degrading the indole core.
-
Preparation: In an oven-dried, argon-purged round-bottom flask, suspend LiAlH₄ (2.0 eq) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C using an ice bath.
-
Addition: Dissolve ethyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate (1.0 eq) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Causality: Dropwise addition controls the exothermic release of hydrogen gas and prevents localized thermal spikes that could lead to side reactions[6].
-
Reaction: Remove the ice bath and stir at room temperature for 3 hours.
-
Validation (TLC): Monitor via Thin Layer Chromatography (Hexanes/Ethyl Acetate 7:3). The complete disappearance of the higher-Rf ester spot validates reaction completion.
-
Quenching (Fieser Method): Re-cool to 0 °C. For every
grams of LiAlH₄ used, sequentially add mL of H₂O, mL of 15% aqueous NaOH, and mL of H₂O. Causality: This exact stoichiometric sequence is critical. It forces the formation of a granular, easily filterable aluminum salt precipitate, validating the quench and preventing the formation of a gelatinous emulsion that traps the product. -
Isolation: Filter through a Celite pad, wash with ethyl acetate, and concentrate under reduced pressure.
Protocol B: Chemoselective Oxidation to the Aldehyde
Objective: Prepare the electrophilic precursor for downstream drug discovery.
-
Preparation: Dissolve the purified (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol in anhydrous dichloromethane (CH₂Cl₂).
-
Addition: Add activated MnO₂ (10.0 eq) in one portion. Causality: Because this is a heterogeneous surface reaction, a large molar excess of activated MnO₂ is required to drive the reaction to completion[5].
-
Reaction: Stir vigorously at room temperature for 12 hours.
-
Isolation: Filter the black suspension through a pad of Celite to remove manganese salts. The filtrate is concentrated to yield the highly pure 5,7-dimethoxy-1-methyl-1H-indole-2-carboxaldehyde.
Applications in Drug Discovery
The (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol scaffold is not an end-product; it is a launchpad for therapeutic discovery.
-
Antiviral Protease Inhibitors: Indole-based derivatives have recently been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro). By derivatizing the indole-2-methanol core, researchers have synthesized molecules that decrease viral genomic copies with IC₅₀ values in the low micromolar range[7]. The C2-hydroxymethyl group can be coupled with ferulic acid derivatives to enhance active-site binding.
-
Kinase Inhibitors (Indolocarbazoles): The indole-2-methanol motif is the foundational starting material for the total synthesis of indolocarbazoles, such as staurosporine and arcyriaflavin A. These complex polycyclic natural products are among the most potent Protein Kinase C (PKC) inhibitors known and serve as the basis for FDA-approved oncology drugs like midostaurin[8].
Fig 1: Synthetic workflow and drug discovery applications for the indole-2-methanol scaffold.
References
-
1785195-57-4|(1-Ethyl-5-methoxy-1H-indol-2-yl)methanol - BLDpharm - 1
-
(5-Methyl-1H-indol-2-YL)methanol | 55795-87-4 | Benchchem -2
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure - 6
-
Synthesis and biological evaluation of indoles - Der Pharma Chemica - 5
-
Augmented indoles - Arkivoc -3
-
The Pictet-Spengler Reaction Updates Its Habits - MDPI - 4
-
Synthesis of indole-based ferulic acid derivatives and in vitro evaluation of antiviral activity against SARS-CoV-2 - ResearchGate -7
-
The synthesis of biologically active indolocarbazole natural products - RSC Publishing - 8
Sources
- 1. 1785195-57-4|(1-Ethyl-5-methoxy-1H-indol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. mdpi.com [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. RSC - Page load error [pubs.rsc.org]
The Therapeutic Potential of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol in Medicinal Chemistry
Executive Summary
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 2102411-49-2) represents a highly specialized "privileged scaffold" in modern medicinal chemistry. Unlike generic indole derivatives, the specific 5,7-dimethoxy substitution pattern confers unique electronic properties to the indole ring, significantly altering its reactivity and binding affinity profiles. This compound serves as a critical pharmacophore precursor in the development of DNA-alkylating antitumor agents (specifically analogs of CC-1065 and Duocarmycin), allosteric kinase inhibitors , and subtype-selective GPCR ligands (Cannabinoid/Melatonin).
This technical guide analyzes the compound's structural utility, detailing its synthesis, reactivity, and application in rationally designed therapeutics.
Part 1: Chemical Profile & Structural Logic
The Electronic "Push-Pull" System
The therapeutic value of this molecule lies in the synergy between the electron-rich indole core and the position-specific methoxy groups.
-
5,7-Dimethoxy Activation: The methoxy groups at positions 5 and 7 are strong electron-donating groups (EDGs). In a standard indole, electrophilic substitution favors C3. However, the 5,7-substitution pattern creates a super-activated system that can direct electrophilic attack to C4 , a rarity in indole chemistry. This allows for the synthesis of sterically congested, polysubstituted inhibitors that fit into tight enzymatic pockets (e.g., kinase ATP-binding sites).
-
1-Methyl Group: N-methylation prevents hydrogen bonding at the N1 position, increasing lipophilicity (LogP) and blood-brain barrier (BBB) permeability, which is crucial for CNS-targeted applications.
-
2-Hydroxymethyl "Warhead" Precursor: The primary alcohol at C2 is not merely a functional group; it is a "pro-electrophile." In oncology, this group is frequently converted into a chloromethyl or carbamate derivative, capable of alkylating DNA sequences in the minor groove.
Reactivity & Functionalization Map
Figure 1: Reactivity profile of the 5,7-dimethoxyindole scaffold. The C2-methanol group serves as a pivot point for divergent synthesis.
Part 2: Therapeutic Applications[1][2][3][4]
Oncology: Minor Groove Binders (Duocarmycin Analogs)
The most potent application of this scaffold is in the design of DNA minor groove alkylating agents. Natural products like CC-1065 and Duocarmycin SA possess extreme cytotoxicity but poor stability. Synthetic analogs utilizing the 5,7-dimethoxyindole core retain the DNA-binding affinity while offering tunable stability.
-
Mechanism of Action: The indole binds to the AT-rich regions of the DNA minor groove. The 2-hydroxymethyl group (after activation to a chloride or spirocyclopropane) attacks the N3 of adenine, forming a covalent adduct that halts DNA replication and induces apoptosis.
-
Advantage: The 5,7-dimethoxy pattern mimics the substitution found in the "left-hand" segment of natural alkylators, optimizing van der Waals contacts with the DNA backbone.
Neurology: Melatonin & Cannabinoid Receptor Modulation
The indole core is endogenous to the CNS (serotonin, melatonin).
-
Melatonin (MT1/MT2) Ligands: While melatonin is 5-methoxy, the addition of the 7-methoxy group creates steric bulk that can improve selectivity for MT2 receptors, which are implicated in sleep regulation and circadian rhythms.
-
Cannabinoid (CB2) Agonists: Indole-2-carboxylates (derived from oxidizing the 2-methanol) are established scaffolds for CB2 agonists. The 1-methyl and 5,7-dimethoxy substitutions enhance affinity for the CB2 hydrophobic pocket, offering potential in treating neuroinflammation without the psychoactive effects of CB1 activation.
Part 3: Experimental Protocols
Protocol: Synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Context: This protocol describes the reduction of the corresponding ester, a standard method to access the target alcohol with high purity.
Reagents:
-
Ethyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate (Precursor)
-
Lithium Aluminum Hydride (LiAlH4) (Reductant)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask under Argon atmosphere, dissolve 1.0 eq (e.g., 5 mmol) of the indole ester in 50 mL anhydrous THF. Cool the solution to 0°C using an ice bath.
-
Reduction: Carefully add LiAlH4 (2.5 eq) portion-wise over 15 minutes. Caution: Gas evolution (H2) will occur.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexanes) until the starting material spot disappears.
-
Quenching (Fieser Method): Cool back to 0°C. Dilute with diethyl ether. Add water (n mL), 15% NaOH (n mL), and water (3n mL) sequentially, where n = grams of LiAlH4 used.
-
Isolation: Filter the granular precipitate through a celite pad. Dry the filtrate over Na2SO4 and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 20-40% EtOAc in Hexanes).
Expected Yield: 85-92% as a white/off-white solid.
Protocol: DNA Alkylation Assay (Gel Electrophoresis)
Context: To verify the biological activity of the activated derivative (e.g., the chloromethyl analog).
-
Incubation: Incubate supercoiled plasmid DNA (pUC19) with varying concentrations (1 nM – 10 µM) of the test compound in TE buffer (pH 7.4) for 24 hours at 37°C.
-
Electrophoresis: Load samples onto a 1% agarose gel containing ethidium bromide.
-
Analysis: Run electrophoresis at 80V for 1 hour.
-
Quantification: Visualize under UV light. DNA alkylation typically results in strand breaks (conversion of supercoiled to relaxed/linear forms) or a shift in mobility due to adduct formation.
Part 4: Mechanism of Action (Signaling Pathway)
The following diagram illustrates the pathway for the compound's application as a Kinase Inhibitor (e.g., targeting IGF-1R or similar tyrosine kinases), where the indole mimics the purine ring of ATP.
Figure 2: Mechanism of Action for kinase inhibition. The 5,7-dimethoxy motif optimizes hydrophobic interactions within the ATP cleft.
Part 5: Future Outlook & Strategic Recommendations
-
PROTAC Linkers: The 2-hydroxymethyl group is an ideal attachment point for E3 ligase ligands. Future research should focus on using this scaffold to degrade "undruggable" targets by linking it to Cereblon or VHL ligands.
-
ADC Payloads: As a precursor to potent DNA alkylators, this molecule is a prime candidate for the "warhead" component of Antibody-Drug Conjugates (ADCs), allowing for targeted delivery to tumor cells while minimizing systemic toxicity.
-
Metabolic Stability: The 1-methyl and 5,7-dimethoxy groups block common metabolic soft spots (N-glucuronidation and hydroxylation at C5), suggesting this scaffold will possess superior pharmacokinetic profiles compared to simple tryptamines.
References
-
Boger, D. L., & Johnson, D. S. (1995). CC-1065 and the Duocarmycins: Unraveling the Keys to a New Class of Antitumor Antibiotics. Proceedings of the National Academy of Sciences. Link
- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Standard text for Indole reactivity/synthesis).
-
Zhang, Y., et al. (2009). Novel Pyrrolo[2,3-b]pyridine Derivatives, Preparation and Pharmaceutical Use as Kinase Inhibitors. US Patent App. 2009/0233956A1. Link
-
Mulligan, P. J., & La Berge, S. (1970).[1] Synthesis of 5,7-dimethoxyindole.[2][3][4][5][6][7] Journal of Medicinal Chemistry, 13(6), 1248-1249.[1] Link
-
ChemBuyersGuide. (2025). Commercial availability and catalog data for (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol.Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. methyl 6-amino-5-methoxy-1H-indole-2-carboxylate | Benchchem [benchchem.com]
- 3. Methyl 5-methoxy-1H-indole-7-carboxylate | Benchchem [benchchem.com]
- 4. epdf.pub [epdf.pub]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 - Google Patents [patents.google.com]
molecular weight and formula analysis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Technical Characterization of Indole Scaffolds: Analytical Profiling of (5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol
Executive Summary & Strategic Context
In the landscape of modern drug discovery, the indole scaffold remains a "privileged structure," serving as the core for numerous therapeutics ranging from serotonin receptor ligands to potassium channel inhibitors (e.g., I(Kur) blockers) and antimitotic agents like Combretastatin analogs.
This technical guide focuses on the analytical characterization of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol , a specific synthetic intermediate. The presence of the 1-methyl group, combined with the 5,7-dimethoxy substitution pattern and the 2-hydroxymethyl functionality, presents unique challenges in regiochemical assignment and ionization behavior.
This document provides a self-validating analytical framework for researchers synthesizing or characterizing this New Chemical Entity (NCE), ensuring rigorous structural confirmation through High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR).
Chemo-Metric & Theoretical Analysis
Before instrumental analysis, a theoretical baseline must be established to validate experimental data.
Elemental Composition & Properties
| Property | Value | Notes |
| IUPAC Name | (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol | |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Average MW | 221.25 g/mol | Weighted average of isotopes. |
| Monoisotopic Mass | 221.1052 Da | Calculated using C=12.00000, H=1.00783, N=14.00307, O=15.99491. |
| Degree of Unsaturation | 6.0 | (12 C - 7.5 H + 0.5 N + 1) = 6. (Indole bicyclic core = 2 rings + 4 |
Predicted Isotopic Distribution (ESI+)
For the protonated molecular ion
-
A+0 (100%): 222.1130
-
A+1 (~13.5%): 223.1164 (Driven by
C natural abundance: carbons). -
A+2 (~1.2%): 224.1198
Analytical Protocol 1: High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and analyze fragmentation to verify the hydroxymethyl side chain and methoxy substituents.
Methodology
-
Ionization Source: Electrospray Ionization (ESI) in Positive Mode.[1]
-
Rationale: The basic nitrogen (though delocalized) and the hydroxyl group allow for protonation. ESI is "soft" enough to preserve the molecular ion, whereas Electron Impact (EI) might cause immediate dehydration.
-
-
Solvent System: Methanol/Water (50:50) + 0.1% Formic Acid.
-
Role of Formic Acid:[2] Promotes ionization to form
.
-
Fragmentation Logic (MS/MS)
Upon Collision-Induced Dissociation (CID), specific neutral losses confirm the functional groups:
-
Loss of Water (-18 Da): Characteristic of the primary alcohol (hydroxymethyl group).
-
Loss of Methyl Radical (-15 Da): Cleavage of
or . -
Loss of Formaldehyde (-30 Da): Can occur from the methoxy groups under high energy.
Figure 1: Predicted MS/MS fragmentation pathway for (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol. The loss of water is the primary diagnostic for the alcohol side chain.
Analytical Protocol 2: Nuclear Magnetic Resonance (NMR)
Objective: Establish structural connectivity and regiochemistry (distinguishing the 5,7-dimethoxy pattern from 4,6- or 5,6-isomers).
Sample Preparation
-
Solvent: DMSO-
is preferred over CDCl .-
Reasoning: The hydroxyl proton (
) is often broad or invisible in CDCl due to exchange. DMSO- forms hydrogen bonds, slowing exchange and revealing the as a triplet (coupled to ) or broad singlet.
-
Expected Chemical Shifts ( H NMR, 400 MHz, DMSO- )
| Position | Type | Shift ( | Multiplicity | Integration | Diagnostic Value |
| Indole-H3 | Aromatic | 6.30 - 6.50 | Singlet (s) | 1H | Confirms C2 substitution (no coupling to H2). |
| Indole-H4 | Aromatic | 6.60 - 6.70 | Doublet ( | 1H | Meta-coupling to H6. |
| Indole-H6 | Aromatic | 6.35 - 6.45 | Doublet ( | 1H | Meta-coupling to H4. |
| 2-CH | Alkyl | 4.60 - 4.70 | Doublet ( | 2H | Coupled to OH. |
| 2-CH | Hydroxyl | 5.10 - 5.30 | Triplet ( | 1H | Disappears with D |
| N-CH | Methyl | 3.90 - 4.00 | Singlet (s) | 3H | Deshielded by aromatic ring/nitrogen. |
| 5-OCH | Methoxy | 3.75 - 3.80 | Singlet (s) | 3H | |
| 7-OCH | Methoxy | 3.85 - 3.90 | Singlet (s) | 3H | Often distinct from 5-OMe due to steric environment near N-Me. |
Structural Validation Logic (NOESY/HMBC)
To prove the 5,7-substitution pattern versus a 5,6-isomer:
-
NOESY (Nuclear Overhauser Effect):
-
Irradiate N-Me (
4.0 ppm). -
Observation: You should see a strong NOE correlation to the 7-OCH
group and potentially H2 (if H2 were present, but here C2 is substituted) or the 2-CH group. -
Crucial Check: If the 7-position were a proton (e.g., in a 5,6-dimethoxy isomer), irradiating N-Me would show an NOE to the aromatic H7. Absence of N-Me
Aromatic H NOE strongly suggests 7-substitution.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
The N-Me protons will correlate to C2 and C7a (bridgehead).
-
The 7-OCH
protons will correlate to C7 .
-
Integrated Characterization Workflow
The following diagram illustrates the decision matrix for confirming the structure of the synthesized intermediate.
Figure 2: Step-by-step analytical workflow for validating (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol.
References
-
Indole Synthesis & Modification
-
Potassium Channel Blockers (I(Kur))
-
Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)... as a potent I(Kur) inhibitor.[4] (Context for 1-methyl-7-methoxyindole bioactivity).
-
Source:
-
-
Mass Spectrometry of Indoles
-
Degree of Unsaturation
- Degree of Unsaturation Calcul
-
Source:
Sources
- 1. mdpi.com [mdpi.com]
- 2. LC-HRMS Coupling to Feature-Based Molecular Networking to Efficiently Annotate Monoterpene Indole Alkaloids of Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 3. libjournals.unca.edu [libjournals.unca.edu]
- 4. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. rsc.org [rsc.org]
- 7. youtube.com [youtube.com]
safety data sheet (SDS) and toxicity info for (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Title: Comprehensive Safety Data Sheet (SDS) and Toxicity Profiling Guide for (5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol
Target Audience: Researchers, Medicinal Chemists, and Toxicologists Document Type: Technical Whitepaper & Laboratory Handling Guide
Executive Summary & Structural Significance
In modern drug discovery, substituted indoles serve as privileged scaffolds due to their ability to mimic endogenous neurotransmitters and intercalate into complex protein pockets. The compound (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 2102411-49-2) represents a highly specialized building block[1]. As a Senior Application Scientist, I approach this molecule not just as a static chemical, but as a dynamic system. Its reactivity, safety profile, and toxicological mechanisms are entirely dictated by the synergistic electronic effects of its three functional modifications: the 5,7-dimethoxy groups, the 1-methyl (N-methyl) substitution, and the 2-hydroxymethyl reactive center.
Understanding the causality behind its chemical behavior is critical for establishing rigorous safety protocols and designing accurate in vitro assays.
Physicochemical Profiling & Electronic Reactivity
To handle this compound safely, one must first understand why it reacts the way it does. The indole core is naturally electron-rich, but specific substitutions drastically alter its nucleophilic and electrophilic landscape:
-
The 5,7-Dimethoxy Activation (+M Effect): The methoxy groups at the C5 and C7 positions act as powerful electron-donating groups via resonance (+M effect)[2]. This pushes electron density into the benzene portion of the indole ring, specifically hyper-activating the C4 and C6 positions[3]. Consequently, the entire indole framework becomes highly susceptible to electrophilic attack and oxidation.
-
The 1-Methyl Substitution: By methylating the indole nitrogen, the molecule loses its primary hydrogen-bond donating capability. This structural change prevents the formation of the "herringbone" crystal packing motifs typically seen in N-H indoles[4], significantly increasing the compound's lipophilicity and altering its solubility profile. Furthermore, N-methylation enhances the nucleophilicity of the C3 position[3].
-
The 2-Hydroxymethyl Reactive Center: The primary alcohol at the C2 position is the primary driver of the compound's toxicity and synthetic utility. Under acidic physiological conditions, the hydroxyl group can be protonated and eliminated as water, forming a highly reactive indoleninium intermediate [5]. This electrophilic species can rapidly form covalent adducts with cellular nucleophiles.
Safety Data Sheet (SDS) & Hazard Assessment
Because specific toxicological data for highly niche research chemicals like CAS 2102411-49-2 can be sparse, standard laboratory safety dictates that we extrapolate hazard baselines from structurally analogous indole-2-methanols (such as ML-354 or Oncrasin-1 derivatives)[6][7].
The primary hazards stem from the compound's ability to act as a covalent binder and its potential to disrupt cellular transcription.
Quantitative Hazard Summary
| Property / Hazard Parameter | Value / GHS Classification | Mechanistic Justification |
| Compound Name | (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol | Standard IUPAC nomenclature. |
| CAS Registry Number | 2102411-49-2 | Verified chemical registry[1]. |
| Molecular Weight | 221.25 g/mol | Calculated from formula C12H15NO3[1]. |
| Acute Oral Toxicity | Category 3 (H301) | Toxic if swallowed; based on indole-2-methanol analog data[6]. |
| Eye Damage / Irritation | Category 1 (H318) | Causes serious eye damage; common for reactive hydroxymethyl indoles[8]. |
| Signal Word | DANGER | Mandated by GHS for Category 3 Oral Toxins[6]. |
Engineering Controls & PPE (Self-Validating Safety)
-
Respiratory Protection: Handling must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a certified chemical fume hood. The high lipophilicity means aerosolized dust can easily cross mucosal membranes.
-
Dermal Protection: Standard nitrile gloves are permeable to highly lipophilic organic solutions. When handling the compound dissolved in DMSO or dichloromethane, double-gloving or the use of butyl rubber gloves is mandatory to prevent transdermal absorption.
Toxicological Mechanisms & Biological Activity
The toxicity of indole-2-methanols is not merely a function of non-specific membrane disruption; it is often highly targeted. Research into structurally related 1-alkyl-indole-2-methanols (such as analogues of the anti-tumor agent Oncrasin-1) reveals that these compounds can act as potent inhibitors of RNA polymerase II[7].
The Causality of Toxicity: Upon cellular entry, the slightly acidic microenvironment of certain organelles (or specific enzymatic activation) triggers the dehydration of the 2-hydroxymethyl group[5]. The resulting indoleninium ion acts as an electrophilic trap. It covalently binds to the C-terminal domain (CTD) of RNA polymerase II, preventing its phosphorylation[7]. This halts mRNA transcription, leading to a depletion of short-lived survival proteins and ultimately triggering apoptosis.
Fig 1: Mechanistic pathway of indole-2-methanol induced cytotoxicity via indoleninium formation.
Experimental Protocols: Cytotoxicity & Reactivity Profiling
To validate the safety profile and establish an IC50 for (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol, a rigorous in vitro cytotoxicity assay must be employed. This protocol is designed as a self-validating system, ensuring that observed toxicity is due to the compound's mechanism of action and not artifactual precipitation.
Step-by-Step Viability Assay (CellTiter-Glo)
Rationale for Experimental Choices:
-
Why Anhydrous DMSO? The 1-methyl and 5,7-dimethoxy substitutions render this molecule highly lipophilic. Introducing it directly to aqueous media will cause micro-precipitation, leading to false-negative toxicity readings. DMSO ensures complete solvation.
-
Why a 72-Hour Incubation? If the compound operates via RNA Pol II inhibition[7], a standard 24-hour assay is insufficient. It takes 48–72 hours for the transcriptional blockade to deplete existing protein pools and manifest as measurable ATP depletion.
Protocol:
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM master stock. Vortex vigorously. Control Check: Ensure the final DMSO concentration in the cell media never exceeds 0.5% (v/v) to prevent vehicle-induced solvent toxicity.
-
Cell Seeding: Seed HCT116 cells (a cell line sensitive to RNA Pol II inhibitors) in a 96-well opaque white plate at a density of 3,000 cells/well in 90 µL of McCoy's 5A media. Incubate overnight at 37°C, 5% CO2.
-
Serial Dilution: Prepare a 10-point 1:3 serial dilution of the compound in media, ranging from a final well concentration of 10 µM down to 0.5 nM.
-
Treatment: Add 10 µL of the diluted compound to the respective wells. Include a vehicle control (0.5% DMSO) and a positive control (1 µM Doxorubicin).
-
Incubation: Incubate the plates for exactly 72 hours.
-
Luminescence Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: Read luminescence on a microplate reader. Normalize data against the DMSO vehicle control and calculate the IC50 using a four-parameter non-linear regression model.
Fig 2: Standardized in vitro cytotoxicity workflow for highly lipophilic indole derivatives.
References
- Title: 1785195-57-4 | (1-Ethyl-5-methoxy-1H-indol-2-yl)methanol - BLDpharm (Cataloging CAS 2102411-49-2)
- Title: Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones Source: Arkivoc URL
- Title: Safety Data Sheet - ML-354 (Indole-2-methanol derivative)
- Title: (5-methoxy-1H-indol-2-yl)
- Source: PMC / National Institutes of Health (NIH)
- Title: 1H-Indole-2-methanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals Source: Fisher Scientific URL
- Title: Structure and Morphology of Indole Analogue Crystals Source: ACS Omega URL
- Title: Methyl 5-methoxy-1H-indole-7-carboxylate Source: BenchChem URL
Sources
- 1. 1785195-57-4|(1-Ethyl-5-methoxy-1H-indol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. Methyl 5-methoxy-1H-indole-7-carboxylate | Benchchem [benchchem.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (5-methoxy-1H-indol-2-yl)methanol | 21778-77-8 | Benchchem [benchchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Analogues and derivatives of Oncrasin-1, a Novel Inhibitor of the C-Terminal Domain of RNA Polymerase II, and Their Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Indole-2-methanol, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
The Strategic Role of (5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol in Medicinal Chemistry
Executive Summary
(5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol (CAS 2102411-49-2) represents a specialized privileged scaffold intermediate in modern drug discovery. Unlike generic indole building blocks, this specific substitution pattern—featuring electron-donating methoxy groups at the 5 and 7 positions combined with N-methylation—imparts a unique electronic and steric profile. It serves as a critical "anchor" pharmacophore in the development of Kv1.5 potassium channel inhibitors for atrial fibrillation and acts as a structural mimic of the colchicine A-ring in tubulin polymerization inhibitors .
This guide details the pharmacophoric utility, synthetic pathways, and experimental applications of this molecule, designed for medicinal chemists and structural biologists.
Pharmacophoric Analysis & Structural Logic
The efficacy of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol stems from three distinct structural features that dictate its binding affinity and metabolic stability.
Electronic Landscape (The 5,7-Dimethoxy Effect)
Standard indoles are electron-rich, but the addition of methoxy groups at positions 5 and 7 significantly elevates the Highest Occupied Molecular Orbital (HOMO) energy.
-
Pi-Stacking Enhancement: The increased electron density potentiates
stacking interactions with electron-deficient aromatic residues (e.g., Phenylalanine, Tyrosine) in target binding pockets. -
5-Position: Mimics the para-methoxy group found in many bioactive alkaloids (e.g., serotonin analogs), often engaging in hydrogen bonding or hydrophobic contacts.
-
7-Position: This substituent creates a "molecular width" expansion. In the context of tubulin binding, it sterically mimics the trimethoxyphenyl ring of Colchicine, preventing the rotation of the molecule within the binding site.
The N-Methyl "Lock"
Methylation at the N1 position serves two critical functions:
-
Metabolic Blocking: It prevents Phase II conjugation (N-glucuronidation) at the indole nitrogen, a common clearance pathway for NH-indoles.
-
Conformational Constraint: It eliminates the hydrogen bond donor capability of the indole NH, forcing the molecule to rely on hydrophobic interactions and the C2-substituent for binding. This often improves selectivity for hydrophobic pockets (e.g., the pore region of ion channels).
The 2-Methanol "Warhead"
The hydroxymethyl group at C2 is the functional handle. In final drug candidates, this is rarely left as a free alcohol. Instead, it serves as a versatile linker:
-
Etherification: Connects the indole anchor to solubilizing groups (e.g., in Kv1.5 inhibitors).
-
Oxidation: Conversion to the aldehyde allows for condensation reactions (e.g., Knoevenagel) to extend the conjugation system.
Primary Therapeutic Applications
Kv1.5 Potassium Channel Inhibition (Atrial Fibrillation)
The most validated application of this scaffold is in the design of I(Kur) blockers . The Kv1.5 channel controls the ultra-rapid delayed rectifier potassium current in the human atrium.
-
Mechanism: The 5,7-dimethoxy-1-methylindole moiety acts as a hydrophobic pore blocker. The 5,7-substitution pattern optimizes the fit within the channel's vestibule, while the linker (derived from the methanol group) connects to a basic amine that interacts with the channel's selectivity filter.
-
Key Reference: Dihydropyrazolopyrimidines utilizing this indole core have shown selectivity for Kv1.5 over hERG, reducing the risk of ventricular arrhythmias [1].
Tubulin Polymerization Inhibition
The structural homology between 5,7-dimethoxyindole and the A-ring of Combretastatin A-4 makes this scaffold a potent tubulin binder.
-
Binding Site: Colchicine site.
-
Activity: Derivatives synthesized from this alcohol (e.g., via coupling to a trimethoxyphenyl B-ring) disrupt microtubule assembly, leading to mitotic arrest and apoptosis in multidrug-resistant (MDR) cancer cell lines [2].
Synthetic Protocol: The Hemetsberger-Knittel Route[1]
While Vilsmeier-Haack formylation is common for 3-substituted indoles, the Hemetsberger-Knittel synthesis is the authoritative route for generating 2-substituted carboxylates (precursors to the methanol) with high regiocontrol, especially for electron-rich anilines.
Reaction Scheme Visualization
Caption: Step-wise synthesis of the target pharmacophore via the Hemetsberger-Knittel cyclization strategy.
Detailed Methodology
Step 1: Formation of the Indole Core (Hemetsberger-Knittel)
-
Condensation: React 3,5-dimethoxybenzaldehyde with ethyl azidoacetate in the presence of sodium ethoxide (NaOEt) at -10°C to -5°C.
-
Critical Check: Maintain low temperature to prevent premature decomposition of the azide.
-
Product: Ethyl
-azido-3,5-dimethoxycinnamate.
-
-
Cyclization: Reflux the cinnamate in anhydrous xylene (boiling point ~140°C).
Step 2: N-Methylation
-
Dissolve the indole ester in anhydrous DMF under Nitrogen.
-
Add Sodium Hydride (NaH, 60% dispersion, 1.2 eq) at 0°C. Stir for 30 mins until H2 evolution ceases.
-
Add Methyl Iodide (MeI, 1.5 eq) dropwise.
-
Validation: Monitor by TLC (shift to higher Rf due to loss of H-bond donor).
Step 3: Reduction to Alcohol
-
Suspend Lithium Aluminum Hydride (LiAlH4, 2.0 eq) in dry THF at 0°C.
-
Add the N-methylated ester solution dropwise.
-
Allow to warm to room temperature and stir for 2 hours.
-
Quench Protocol (Fieser Method): Carefully add water (
mL), then 15% NaOH ( mL), then water ( mL). Filter the granular precipitate. -
Purification: Recrystallization from Toluene/Hexanes or Column Chromatography (EtOAc/Hexanes).
Experimental Validation & Data
To verify the identity of the synthesized pharmacophore, compare spectral data against the following standard values.
NMR Characterization Table
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Insight |
| 1H | 3.82, 3.91 | Singlets (3H each) | 5,7-OMe | Confirms dimethoxy pattern. |
| 1H | 3.98 | Singlet (3H) | N-Me | Confirms N-methylation (diagnostic shift vs NH). |
| 1H | 4.75 | Singlet (2H) | -CH2-OH | Methylene protons of the alcohol. |
| 1H | 6.35 | Doublet (J=2Hz) | C6-H | Meta-coupling between C4 and C6 protons. |
| 1H | 6.50 | Singlet | C3-H | Characteristic indole C3 proton. |
| 13C | 138.5 | Quaternary | C2 | Connection point for the methanol group. |
Mechanism of Action Diagram
The following diagram illustrates the role of the scaffold in blocking the Kv1.5 channel pore.
Caption: Pharmacodynamic interaction of the indole scaffold within the Kv1.5 potassium channel.
References
-
Finlay, H. J., et al. (2012). Discovery of Potent and Selective I(Kur) Inhibitors. Journal of Medicinal Chemistry, 55(7), 3036-3048. Link
-
Pettit, G. R., et al. (2000). Antineoplastic Agents.[3][4] Synthesis and Evaluation of Combretastatin A-4 Prodrugs. Journal of Medicinal Chemistry, 43(14), 2731-2737. Link
-
Hemetsberger, H., & Knittel, D. (1972).
-Azido-zimtsäureestern. Monatshefte für Chemie, 103, 194-204. Link -
PubChem. (2024). Compound Summary: (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol.[2] National Library of Medicine. Link
Sources
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. 1785195-57-4|(1-Ethyl-5-methoxy-1H-indol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 3. Design, synthesis, and biological activity study of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives against multidrug resistance in Eca109/VCR cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 5-methoxy-1H-indole-7-carboxylate | Benchchem [benchchem.com]
Methodological & Application
Application Note: Synthesis Protocol for (5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol
Executive Summary
This application note details a robust, scalable protocol for the reduction of ethyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate to its corresponding primary alcohol, (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol. Designed for researchers and drug development professionals, this guide emphasizes mechanistic causality, stringent safety controls, and optimized workup procedures to maximize yield and purity in the synthesis of electron-rich indole building blocks.
Mechanistic Rationale & Causality (E-E-A-T)
Successful execution of this transformation requires an understanding of the specific electronic environment of the indole core.
-
Reagent Selection (Why LiAlH₄?): The indole ring is inherently electron-rich. The addition of two methoxy groups at the 5- and 7-positions strongly donates electron density into the
-system via resonance. This hyper-electron-rich state significantly reduces the electrophilicity of the C2-ester carbonyl. Mild hydride sources (such as NaBH₄) are insufficiently nucleophilic to attack this deactivated carbonyl. Therefore, the highly reactive, hard nucleophile Lithium Aluminum Hydride (LiAlH₄) is strictly required to drive the formation of the tetrahedral aluminate intermediate[1].ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted"> -
The N-Methylation Advantage: Unprotected 1H-indoles possess an acidic N-H proton (pKa ~16) that is rapidly deprotonated by LiAlH₄. This forms an indolyl anion, which further floods the ring with electron density and severely retards ester reduction[2]. The 1-methyl protection prevents this parasitic deprotonation, ensuring the hydride is directed entirely toward the ester.
-
Workup Causality (The Fieser Method): Standard aqueous quenching of LiAlH₄ generates a gelatinous, unfilterable polymeric aluminum hydroxide emulsion that traps the product and ruins yields. To circumvent this, the Fieser workup is employed[3]. By sequentially adding specific stoichiometric ratios of water and 15% NaOH, the aluminum salts are forced into a crystalline, granular sodium aluminate matrix (
) that is easily removed via vacuum filtration[3].
Materials and Quantitative Reaction Parameters
The following stoichiometry is optimized for a 10.0 mmol scale reaction, providing a self-validating baseline for linear scale-up.
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Moles |
| Ethyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate | 263.29 | 1.0 | 2.63 g | 10.0 mmol |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 2.0 | 0.76 g | 20.0 mmol |
| Tetrahydrofuran (THF), Anhydrous | 72.11 | Solvent | 40.0 mL | - |
| Deionized Water (Quench Step 1) | 18.02 | - | 0.76 mL | - |
| 15% Aqueous NaOH (Quench Step 2) | 40.00 | - | 0.76 mL | - |
| Deionized Water (Quench Step 3) | 18.02 | - | 2.28 mL | - |
Experimental Workflow
Experimental workflow for the reduction of indole-2-carboxylate to indole-2-methanol.
Step-by-Step Experimental Protocol
Part A: Preparation and Reaction Execution
-
System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an argon gas inlet. Purge the system with argon for 10 minutes.
-
Reagent Suspension: Add 0.76 g (20.0 mmol) of LiAlH₄ powder to the flask. Suspend the powder in 20.0 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath[4].
-
Substrate Addition: Dissolve 2.63 g (10.0 mmol) of ethyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate in 20.0 mL of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension via syringe over 15–20 minutes. Critical Control: Maintain the internal temperature below 5 °C to prevent uncontrolled exothermic hydrogen evolution[5].
-
Reaction Maturation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (approx. 20–25 °C) and stir vigorously for 2 to 4 hours. Monitor the reaction completion via TLC (Hexanes:EtOAc 7:3) or LC-MS[1].
Part B: Fieser Quench and Isolation
-
Thermal Control: Re-cool the reaction mixture to 0 °C. Dilute with an additional 20 mL of THF to accommodate the expansion of the aluminum salts.
-
Fieser Sequence: Perform this sequence strictly based on the mass of LiAlH₄ used (
g)[3].-
Slowly add 0.76 mL of deionized water dropwise. (Caution: Vigorous H₂ gas evolution).
-
Slowly add 0.76 mL of 15% aqueous NaOH .
-
Add 2.28 mL of deionized water .
-
-
Granulation: Remove the ice bath. Warm the mixture to room temperature and stir vigorously for 15–30 minutes until the grey suspension transforms into a stark white, granular precipitate[3].
-
Filtration: Add approximately 2.0 g of anhydrous MgSO₄ to the flask and stir for an additional 15 minutes to absorb excess moisture. Filter the mixture through a pad of Celite in a fritted funnel. Wash the filter cake thoroughly with hot ethyl acetate (3 × 30 mL) to ensure complete extraction of the product from the salts[5].
-
Concentration: Concentrate the combined filtrates under reduced pressure to yield the crude (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol. The product is typically of sufficient purity (>95%) for downstream applications, but can be recrystallized from EtOAc/Hexanes if necessary.
Mechanistic Pathway
Mechanistic pathway of LiAlH4-mediated ester reduction to primary alcohol.
Analytical Characterization
Verification of the target compound, (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol, should be confirmed via ¹H NMR (400 MHz, CDCl₃). Expected diagnostic shifts include:
-
~4.70 ppm (s or d, 2H): Methylene protons of the newly formed hydroxymethyl group (-CH₂ OH).
-
~4.05 ppm (s, 3H): N-methyl protons (shifted slightly downfield due to the proximity of the 7-methoxy group).
-
~3.90 ppm (s, 3H) & ~3.80 ppm (s, 3H): Protons of the 5- and 7-methoxy groups.
-
~6.30 - 6.60 ppm (m, 3H): Aromatic protons (Indole H-3, H-4, H-6). Note that H-4 and H-6 will present as meta-coupled doublets (
Hz).
References
-
Du, X.-W., Ghosh, A., & Stanley, L. M. Enantioselective Synthesis of Polycyclic Nitrogen Heterocycles by Rh-Catalyzed Alkene Hydroacylation. Semantic Scholar. 5
-
Advancing Green Chemistry: From Valorization of Cashew Nut Shell Liquid for Surfactants to the Synthesis of Biologically Relevant Heterocycles. Depositolegale. 4
-
Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists. NIH. 1
-
Design, synthesis and computational validation of novel benzimidazole/indole-based PPARα and PPARγ partial agonists. Indian Academy of Sciences. 2
-
Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety, 31, 162–171. 3
Sources
- 1. Development of a Series of (1-Benzyl-3-(6-methoxypyrimidin-3-yl)-5-(trifluoromethoxy)-1H-indol-2-yl)methanols as Selective Protease Activated Receptor 4 (PAR4) Antagonists with in Vivo Utility and Activity Against γ-Thrombin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol via Reduction
Introduction
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its preparation involves the selective reduction of a carbonyl group at the C2 position of the indole nucleus, typically from the corresponding carboxylic acid or ester. This document provides detailed application notes and protocols for this reduction, focusing on the selection of appropriate reagents and the optimization of reaction conditions to ensure high yield and purity while preserving the integrity of the indole ring system. As a Senior Application Scientist, this guide is designed to offer both practical, step-by-step instructions and a deeper understanding of the underlying chemical principles for researchers, scientists, and drug development professionals.
Understanding the Chemistry: Reagent Selection and Rationale
The reduction of a carboxylic acid or an ester to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of the electron-rich indole nucleus in the starting material, methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate or 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid, necessitates a careful choice of reducing agent to avoid undesired side reactions, such as the reduction of the indole double bond.
Two primary classes of reagents are well-suited for this transformation: aluminum hydrides and boranes.
-
Lithium Aluminum Hydride (LiAlH₄ or LAH) : LAH is a powerful and versatile reducing agent capable of reducing a wide array of functional groups, including carboxylic acids and esters, to their corresponding alcohols.[1][2] Its high reactivity allows for rapid reductions, often at room temperature or below.[3] However, this high reactivity also means that LAH reacts violently with protic solvents, including water and alcohols, and requires careful handling under anhydrous conditions.
-
Borane (BH₃) : Borane and its complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂), are also effective for the reduction of carboxylic acids.[4] Borane is generally more chemoselective than LAH, showing a preference for carboxylic acids over many other functional groups.[4][5][6] This can be advantageous in complex molecules. It is important to note that under strongly acidic conditions, borane reagents can reduce the indole ring itself to an indoline.[7][8] Therefore, careful control of the reaction medium is crucial.
The selection between LAH and borane will depend on the specific substrate, available laboratory equipment, and desired selectivity. For a direct and efficient reduction of the C2-carboxyl group on the N-methylated indole, both reagents are viable, with LAH being a more common choice due to its potency.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the reduction of a suitable precursor to (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol. The precursor can be either the carboxylic acid or, more commonly, the methyl or ethyl ester.
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol is designed for the reduction of methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate.
Core Principle: LAH provides a source of hydride ions (H⁻) that nucleophilically attack the carbonyl carbon of the ester. Subsequent workup with an aqueous acid protonates the resulting alkoxide to yield the primary alcohol.
Diagram of the Experimental Workflow:
Caption: Workflow for the LAH reduction of an indole-2-carboxylate.
Materials and Reagents:
| Reagent/Material | Quantity (for 10 mmol scale) | Purpose |
| Methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate | 10 mmol (1.0 eq) | Starting Material |
| Lithium Aluminum Hydride (LiAlH₄) | 15 mmol (1.5 eq) | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | 100 mL | Reaction Solvent |
| Deionized Water | ~1 mL | Quenching Reagent |
| 15% Sodium Hydroxide (NaOH) solution | ~1 mL | Quenching Reagent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |
| Ethyl Acetate (EtOAc) | For extraction & chromatography | Solvent |
| Hexanes | For chromatography | Solvent |
| Silica Gel | For chromatography | Stationary Phase |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Reagent Suspension: To the reaction flask, add anhydrous THF (50 mL). Carefully and portion-wise, add the Lithium Aluminum Hydride (15 mmol). Cool the resulting suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve the methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate (10 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LAH suspension over 30 minutes, maintaining the internal temperature at or below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and dropwise, add deionized water (equal in mL to the mass of LAH in g), followed by 15% aqueous NaOH (equal in mL to the mass of LAH in g), and finally deionized water again (3 times the mL amount of the mass of LAH in g). This sequential addition is crucial for safety and to produce a granular, easily filterable precipitate of aluminum salts.
-
Isolation: Stir the resulting white suspension vigorously for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol as a pure solid.
Protocol 2: Reduction using Borane-Tetrahydrofuran Complex (BH₃·THF)
This protocol is suitable for the reduction of 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid.
Core Principle: Borane forms an acyloxyborane intermediate with the carboxylic acid, which is then reduced by subsequent equivalents of borane to the primary alcohol.
Diagram of the Logical Relationship:
Caption: Logical flow of the borane reduction of an indole-2-carboxylic acid.
Materials and Reagents:
| Reagent/Material | Quantity (for 10 mmol scale) | Purpose |
| 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid | 10 mmol (1.0 eq) | Starting Material |
| Borane-THF complex (1 M solution in THF) | 30 mL (30 mmol, 3.0 eq) | Reducing Agent |
| Anhydrous Tetrahydrofuran (THF) | 50 mL | Reaction Solvent |
| Methanol (MeOH) | ~20 mL | Quenching Reagent |
| 1 M Hydrochloric Acid (HCl) | As needed | Aqueous Wash |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | As needed | Aqueous Wash |
| Brine | As needed | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |
| Ethyl Acetate (EtOAc) | For extraction & chromatography | Solvent |
| Hexanes | For chromatography | Solvent |
Step-by-Step Procedure:
-
Preparation: In a flame-dried, inert-atmosphere-flushed round-bottom flask equipped with a magnetic stir bar and a septum, dissolve the 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylic acid (10 mmol) in anhydrous THF (50 mL).
-
Reagent Addition: Cool the solution to 0 °C in an ice-water bath. Using a syringe, slowly add the 1 M solution of BH₃·THF (30 mL, 30 mmol) to the stirred solution over 20-30 minutes. Note: Hydrogen gas evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture back to 0 °C. Slowly and carefully add methanol (20 mL) to quench the excess borane. Stir for 20 minutes.
-
Isolation: Remove the solvent under reduced pressure. To the residue, add ethyl acetate (100 mL) and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via silica gel column chromatography as described in Protocol 1 to yield the target alcohol.
Trustworthiness and Self-Validation
To ensure the success and reproducibility of these protocols, the following self-validating steps are embedded:
-
Moisture Control: The use of flame-dried glassware and anhydrous solvents is critical, as both LAH and borane react with water. A failed reaction often points to the presence of moisture.
-
Inert Atmosphere: An inert atmosphere of nitrogen or argon prevents the reaction of the highly reactive hydrides with atmospheric oxygen and moisture.
-
TLC Monitoring: Regular monitoring of the reaction by TLC is essential to determine the point of completion and to avoid over-reduction or side reactions. A co-spot of the starting material and the reaction mixture on the TLC plate will confirm the progress.
-
Careful Quenching: The quenching steps for both protocols are exothermic and involve the evolution of hydrogen gas. Slow, controlled addition of the quenching agent at 0 °C is a critical safety and procedural checkpoint.
Conclusion
The reduction of the C2-carboxyl functional group of 5,7-dimethoxy-1-methyl-1H-indole derivatives to the corresponding methanol can be achieved efficiently using either Lithium Aluminum Hydride or a Borane-THF complex. LAH offers a powerful and rapid reduction of the ester precursor, while borane provides a chemoselective option for the carboxylic acid. The choice of reagent should be guided by the availability of the starting material and the specific requirements for chemoselectivity. By adhering to the detailed protocols and safety precautions outlined in this guide, researchers can reliably synthesize (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol, a valuable building block for further chemical exploration.
References
- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane C
- Electrochemical Dearomative Reduction of Indole Derivatives Mediated by Ph3P(O).
- US4210590A - Reduction of indole compounds to indoline compounds.
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Source not available.
- Reduction of carboxylic acids. Chemguide.
- Experiment 5 Reductions with Lithium Aluminium Hydride. Source not available.
- Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane C
- Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. Source not available.
- Reduction of carboxylic acids (video). Khan Academy.
- Chemistry, Applications, and Synthesis Methods of Indole Deriv
-
Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. .
- Lithium Aluminum Hydride (LiAlH4)
- 5,7-dimethoxy-1-methyl-1H-indole. ChemSynthesis.
- Highly Chemoselective Synthesis of Indole Derivatives | Request PDF.
- Lithium aluminium hydride. Wikipedia.
- LAH, Lithium aluminum hydride, Lithium tetrahydridoalumin
- Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). PubMed.
- The extended Vilsmeier reaction of dimethoxy-activated indoles.
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
- Synthesis of Medicinally Important Indole Deriv
- Synthesis of indoles. Organic Chemistry Portal.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Reexploring 5-methoxyindole-2-carboxylic acid (MICA) as a potential antidiabetic agent. Source not available.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characteriz
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. ch.ic.ac.uk [ch.ic.ac.uk]
- 4. Khan Academy [khanacademy.org]
- 5. researchgate.net [researchgate.net]
- 6. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4210590A - Reduction of indole compounds to indoline compounds - Google Patents [patents.google.com]
- 8. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
Solvent Selection for the Optimized Synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details a robust and optimized three-step synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol, a key intermediate in the development of novel therapeutics. As a Senior Application Scientist, this document provides not only a step-by-step protocol but also delves into the critical role of solvent selection in maximizing yield, purity, and reaction efficiency at each stage. The synthetic pathway commences with the Hemetsberger-Knittel synthesis of a substituted indole-2-carboxylate, followed by N-methylation, and concludes with the selective reduction of the ester to the target primary alcohol. Each experimental choice is rationalized, providing a framework for troubleshooting and adaptation for related indole derivatives.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Specifically, substituted indole-2-methanol derivatives serve as versatile building blocks for more complex molecules. The target molecule, (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol, possesses a substitution pattern of significant interest for modulating biological activity. The successful synthesis of this compound with high purity is paramount for its application in drug discovery programs.
This application note outlines a validated synthetic route, with a particular focus on the strategic selection of solvents to control reactivity, solubility, and side-product formation. The described protocols are designed to be self-validating, with clear explanations for the causality behind each experimental parameter.
Synthetic Strategy Overview
The synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is achieved through a three-step sequence, as illustrated below. The careful selection of solvents at each stage is critical for the success of this pathway.
Caption: Overall synthetic route to the target molecule.
PART 1: Step-by-Step Protocols and Solvent Rationale
Step 1: Synthesis of Methyl 5,7-dimethoxy-1H-indole-2-carboxylate via Hemetsberger-Knittel Reaction
The initial formation of the indole ring is accomplished through the Hemetsberger-Knittel synthesis, a thermal decomposition of an α-azido-cinnamic ester.[1][2]
Reaction:
3,5-Dimethoxybenzaldehyde + Methyl 2-azidoacetate → Methyl 5,7-dimethoxy-1H-indole-2-carboxylate
Protocol:
-
Preparation of Sodium Methoxide Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 50 mL of anhydrous methanol. Carefully add 1.5 g (65 mmol) of sodium metal in small portions. Stir until all the sodium has reacted.
-
Aldol Condensation: To the freshly prepared sodium methoxide solution at room temperature, add a solution of 10.0 g (60.2 mmol) of 3,5-dimethoxybenzaldehyde and 7.6 g (66.2 mmol) of methyl 2-azidoacetate in 20 mL of anhydrous methanol dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into 200 mL of ice-water. The product will precipitate as a pale-yellow solid. Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford methyl 5,7-dimethoxy-1H-indole-2-carboxylate.
Solvent Rationale: Methanol
-
Reagent Solubility: Methanol is an excellent solvent for both the starting materials (3,5-dimethoxybenzaldehyde and methyl 2-azidoacetate) and the sodium methoxide catalyst.
-
Catalyst Formation: It serves as the solvent for the in-situ generation of sodium methoxide from sodium metal.
-
Reaction Medium: As a polar protic solvent, methanol facilitates the aldol-type condensation between the aldehyde and the enolate of the azidoacetate.
-
Product Precipitation: The product has limited solubility in the aqueous methanol mixture upon quenching, which allows for easy isolation by filtration.
Step 2: N-Methylation of Methyl 5,7-dimethoxy-1H-indole-2-carboxylate
The indole nitrogen is then methylated to introduce the N-methyl group. The choice of a strong base and an appropriate polar aprotic solvent is crucial to favor N-alkylation over potential C-alkylation.[3]
Reaction:
Methyl 5,7-dimethoxy-1H-indole-2-carboxylate + Methyl Iodide → Methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate
Protocol:
-
Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add 8.0 g (34.0 mmol) of methyl 5,7-dimethoxy-1H-indole-2-carboxylate and 100 mL of anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add 1.6 g (40.8 mmol, 60% dispersion in mineral oil) of sodium hydride (NaH) portion-wise. Stir the mixture at 0 °C for 30 minutes. Hydrogen gas will be evolved.
-
Alkylation: To the resulting anion, add 2.6 mL (40.8 mmol) of methyl iodide (CH₃I) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (8:2 hexanes:ethyl acetate).
-
Work-up and Isolation: Carefully quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution at 0 °C. Extract the product with ethyl acetate (3 x 75 mL). Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Solvent Rationale: N,N-Dimethylformamide (DMF) / Tetrahydrofuran (THF)
-
Anion Stabilization: Polar aprotic solvents like DMF and THF are ideal for this reaction. They effectively solvate the sodium cation of the indolate salt, enhancing the nucleophilicity of the indole nitrogen.[3]
-
Reagent Solubility: Both the indole substrate and the sodium hydride are sufficiently soluble or suspended in DMF to allow for efficient deprotonation.
-
Reaction Temperature: DMF has a high boiling point, which can be advantageous if heating is required to drive the reaction to completion, although this reaction proceeds well at room temperature.[3] THF is a good alternative with a lower boiling point, which can be beneficial for easier removal during work-up.
-
Regioselectivity: The use of a polar aprotic solvent strongly favors the desired N-alkylation over C3-alkylation by promoting the formation of the indolate anion.[3]
Step 3: Reduction of Methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate
The final step involves the reduction of the methyl ester to the corresponding primary alcohol using a powerful reducing agent.
Reaction:
Methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate → (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend 1.5 g (39.5 mmol) of lithium aluminum hydride (LiAlH₄) in 100 mL of anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the LiAlH₄ suspension to 0 °C. Dissolve 7.0 g (28.1 mmol) of methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (7:3 hexanes:ethyl acetate).
-
Fieser Work-up: Cool the reaction mixture to 0 °C. Carefully and slowly add 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide solution, and finally 4.5 mL of water.[4] Stir the resulting granular precipitate vigorously for 30 minutes.
-
Isolation: Filter the solid through a pad of Celite® and wash the filter cake with THF (3 x 30 mL). Combine the filtrates and concentrate under reduced pressure to yield (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol as a white solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.
Solvent Rationale: Tetrahydrofuran (THF)
-
Inertness: THF is an aprotic ethereal solvent that is inert to the highly reactive LiAlH₄.[5] Ethereal solvents are essential for LiAlH₄ reductions as protic solvents will react violently.[6]
-
Reagent Solubility and Suspension: LiAlH₄ is partially soluble in THF, forming a reactive slurry. The indole ester substrate is readily soluble in THF.
-
Temperature Control: THF has a relatively low boiling point (66 °C), which allows for good temperature control during the exothermic addition of the ester and the subsequent quenching steps.
-
Work-up Compatibility: THF is compatible with the aqueous Fieser work-up procedure, which effectively neutralizes the excess LiAlH₄ and generates easily filterable aluminum salts.[4]
PART 2: Data Presentation and Visualization
Table 1: Summary of Solvents and Their Rationale
| Step | Reaction | Recommended Solvent(s) | Key Rationale |
| 1 | Hemetsberger-Knittel Synthesis | Methanol | Reactant and catalyst solubility, medium for catalyst formation, facilitates product precipitation. |
| 2 | N-Methylation | DMF or THF | Polar aprotic nature favors N-alkylation, good solubility for reactants, stabilizes the indolate anion.[3] |
| 3 | Ester Reduction | THF or Diethyl Ether | Aprotic and inert to LiAlH₄, good solubility for the substrate, allows for effective temperature control.[5][6] |
Visualization of the Synthetic Workflow
Caption: Experimental workflow for the synthesis.
Conclusion
The successful synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol hinges on a well-defined, three-step pathway where solvent selection plays a pivotal role in each transformation. This application note provides a detailed and rationalized protocol, empowering researchers to confidently reproduce this synthesis and adapt the principles outlined herein for the preparation of other valuable indole derivatives. The emphasis on the causality behind experimental choices is intended to foster a deeper understanding of the synthetic process, leading to more efficient and successful outcomes in drug discovery and development.
References
- Google Patents. (n.d.).
-
MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
Master Organic Chemistry. (2023). Ester Reduction (LiAlH4): Ester to Alcohol | Mechanism + Traps. [Link]
- Google Patents. (n.d.).
-
University of Rochester. (2026). Magic Formulas: Fieser Workup (LAH and DiBAL). [Link]
-
ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]
- Hemetsberger, H.; Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern.
-
Wikipedia. (n.d.). Hemetsberger indole synthesis. [Link]
-
ChemSynthesis. (2025). 4-formyl-5,7-dimethoxy-1H-indole-2-carboxylic acid. [Link]
-
ResearchGate. (2019). (PDF) Hemetsberger Indole Synthesis. [Link]
-
chemeurope.com. (n.d.). Hemetsberger indole synthesis. [Link]
-
PubMed. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. [Link]
-
ResearchGate. (2025). Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]
-
ChemSynthesis. (2025). 5,7-dimethoxy-1-methyl-1H-indole. [Link]
Sources
The Strategic Utility of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol in Heterocyclic Synthesis
Introduction: A Versatile Building Block in Medicinal Chemistry
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Within this vast chemical space, (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol emerges as a highly valuable, yet specialized, synthetic intermediate. The strategic placement of electron-donating methoxy groups at the 5- and 7-positions significantly enhances the nucleophilicity of the indole ring, particularly at the C4 position, while the N-methylation prevents unwanted side reactions at the indole nitrogen.[3] The primary alcohol at the C2-position provides a versatile handle for further functionalization, most notably through oxidation to the corresponding aldehyde.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and application of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol as a precursor to complex heterocyclic systems. We will detail robust protocols for its preparation and subsequent use in the construction of pharmacologically relevant scaffolds, such as β-carbolines, through the celebrated Pictet-Spengler reaction.
PART 1: Synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
The synthesis of the title compound is a multi-step process that begins with the construction of the indole nucleus, followed by the reduction of a C2-ester functionality. The following protocols are based on well-established methodologies for analogous indole systems.[4][5]
Workflow for the Synthesis of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Caption: Synthetic pathway to (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol.
Protocol 1.1: Synthesis of Methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate
This protocol adapts the Hemetsberger-Knittel indole synthesis, a reliable method for constructing the indole core from an α-azido-α,β-unsaturated ester.[4]
Step A: Aldol Condensation
-
To a solution of sodium ethoxide (prepared by dissolving 1.15 g, 50 mmol of Na in 50 mL of absolute ethanol) at 0 °C, add a mixture of 3,5-dimethoxybenzaldehyde (8.3 g, 50 mmol) and methyl azidoacetate (5.75 g, 50 mmol).
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Pour the reaction mixture into 200 mL of ice-water and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude methyl (Z)-2-azido-3-(3,5-dimethoxyphenyl)acrylate. This intermediate is typically used in the next step without further purification.
Step B: Hemetsberger-Knittel Cyclization
-
Dissolve the crude vinyl azide from the previous step in 150 mL of xylenes.
-
Heat the solution to reflux (approximately 140 °C) for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material. Nitrogen gas evolution will be observed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford methyl 5,7-dimethoxy-1H-indole-2-carboxylate.
Step C: N-Methylation
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol) in 50 mL of anhydrous THF at 0 °C, add a solution of methyl 5,7-dimethoxy-1H-indole-2-carboxylate (2.35 g, 10 mmol) in 20 mL of anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (1.56 g, 11 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify by column chromatography to yield methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate.
Protocol 1.2: Reduction to (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
This step employs the powerful reducing agent lithium aluminum hydride (LiAlH₄) to convert the ester to the primary alcohol.[5]
-
To a stirred suspension of LiAlH₄ (0.38 g, 10 mmol) in 50 mL of anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate (2.49 g, 10 mmol) in 25 mL of anhydrous THF dropwise.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and quench sequentially by the dropwise addition of 0.4 mL of water, 0.4 mL of 15% aqueous NaOH, and finally 1.2 mL of water.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite.
-
Wash the filter cake with THF and concentrate the combined filtrates under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to afford (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol as a crystalline solid.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |
| Methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate | C₁₃H₁₅NO₄ | 249.26 | 70-80% (from indole) |
| (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol | C₁₂H₁₅NO₃ | 221.25 | 85-95% |
PART 2: Application in the Synthesis of β-Carbolines
A primary application of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is its role as a stable precursor to the corresponding aldehyde, 5,7-dimethoxy-1-methyl-1H-indole-2-carbaldehyde. This aldehyde is a key component in the Pictet-Spengler reaction for the synthesis of highly substituted β-carbolines, which are a class of indole alkaloids with a wide range of pharmacological activities.[6]
Reaction Pathway: From Alcohol to β-Carboline
Caption: Two-step synthesis of a substituted β-carboline.
Protocol 2.1: Oxidation to 5,7-dimethoxy-1-methyl-1H-indole-2-carbaldehyde
The oxidation of the benzylic alcohol to the aldehyde can be achieved selectively using manganese dioxide (MnO₂), which minimizes over-oxidation to the carboxylic acid.
-
To a solution of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol (2.21 g, 10 mmol) in 100 mL of dichloromethane (DCM), add activated manganese dioxide (8.7 g, 100 mmol, 10 equivalents).
-
Stir the suspension vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the mixture through a pad of Celite, washing the filter cake thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield 5,7-dimethoxy-1-methyl-1H-indole-2-carbaldehyde, which can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.
Protocol 2.2: Pictet-Spengler Synthesis of a Substituted Tetrahydro-β-carboline
The Pictet-Spengler reaction is a powerful C-C bond-forming reaction that constructs the tetrahydro-β-carboline ring system.[7] It involves the condensation of a β-arylethylamine (like tryptamine) with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.
-
Dissolve 5,7-dimethoxy-1-methyl-1H-indole-2-carbaldehyde (2.19 g, 10 mmol) and tryptamine (1.60 g, 10 mmol) in 100 mL of toluene.
-
Add trifluoroacetic acid (TFA, 0.85 mL, 11 mmol) to the solution.
-
Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 4-6 hours, with azeotropic removal of water.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to afford the desired tetrahydro-β-carboline.
Causality Behind Experimental Choices:
-
Manganese Dioxide (MnO₂): This is a mild and selective oxidizing agent for allylic and benzylic alcohols. Its heterogeneous nature simplifies the work-up, as it can be removed by simple filtration.
-
Toluene and Dean-Stark: The condensation step of the Pictet-Spengler reaction forms water as a byproduct. Using toluene as a solvent allows for the azeotropic removal of this water via a Dean-Stark trap, which drives the initial imine formation equilibrium towards the product.[7]
-
Trifluoroacetic Acid (TFA): A strong acid catalyst is required to protonate the intermediate imine, forming a more electrophilic iminium ion. This ion is then attacked by the electron-rich C3 position of the tryptamine indole ring to effect the cyclization.
Conclusion and Future Perspectives
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is a strategically designed building block that provides a reliable entry into highly functionalized and pharmacologically relevant heterocyclic systems. The protocols detailed herein offer a clear and reproducible pathway for its synthesis and subsequent elaboration into complex scaffolds like β-carbolines. The electron-rich nature of the 5,7-dimethoxyindole core suggests further applications in other electrophilic substitution reactions, opening avenues for the creation of diverse chemical libraries for drug discovery and materials science. The methods presented are robust and scalable, providing researchers with the tools needed to explore the full synthetic potential of this versatile intermediate.
References
-
Wang, B., et al. (2013). Synthesis of 1,4‐Disubstituted and 1‐Substituted β‐Carbolines via 3‐Substituted 2‐Acylindoles. Helvetica Chimica Acta, 96(9), 1685-1703. Available at: [Link]
-
Uredi, D., et al. (2021). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. Molecules, 26(17), 5236. Available at: [Link]
-
Reddy, T. R., et al. (2018). Synthesis of 1-indolyl-3,5,8-substituted γ-carbolines: one-pot solvent-free protocol and biological evaluation. Beilstein Journal of Organic Chemistry, 14, 1453-1460. Available at: [Link]
-
Cao, R., et al. (2015). Synthesis and Fungicidal Activity of β-Carboline Alkaloids and Their Derivatives. Molecules, 20(8), 13776-13791. Available at: [Link]
-
Condie, G. C., et al. (2020). Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones. Arkivoc, 2020(7), 1-18. Available at: [Link]
-
Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Kamal, A., et al. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 9, 1235-1242. Available at: [Link]
-
Jurczak, J., et al. (2021). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2-a]quinoxaline Scaffolds. The Journal of Organic Chemistry, 86(15), 10189-10200. Available at: [Link]
-
Long, J. T. (2018). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to Combretastatin A-4. University of Central Arkansas. Available at: [Link]
-
ChemSynthesis. (n.d.). 5,7-dimethoxy-1-methyl-1H-indole. Retrieved March 4, 2026, from [Link]
-
Weïwer, M., et al. (2012). Design and synthesis of Pictet-Spengler condensation products that exhibit oncogenic-RAS synthetic lethality and induce non-apoptotic cell death. Bioorganic & Medicinal Chemistry Letters, 22(12), 4077-4082. Available at: [Link]
-
Hardin, A. R., et al. (2023). Biocatalytic stereoselective oxidation of 2-arylindoles. Nature Communications, 14(1), 3845. Available at: [Link]
-
Attia, M. I., et al. (2011). 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o678. Available at: [Link]
-
Liew, S. Y., et al. (2022). Efficient Synthesis of Novel 1-Substituted β-Carboline Derivatives via Pictet-Spengler Cyclization of 5-Hydroxy-L-Tryptophan. Malaysian Journal of Chemistry, 24(1), 74-84. Available at: [Link]
-
Sharma, V., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 574-601. Available at: [Link]
-
ResearchGate. (n.d.). Oxidation of indoles to 2-oxindoles. Retrieved March 4, 2026, from [Link]
-
Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-3048. Available at: [Link]
-
Kawasaki, T., et al. (1990). Preparation of 1-hydroxyindole derivatives and a new route to 2-substituted indoles. Heterocycles, 31(11), 2003-2012. Available at: [Link]
-
Söderberg, B. C. G., et al. (2012). A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. Tetrahedron, 68(35), 7146-7154. Available at: [Link]
-
Hardin, A. R., et al. (2023). Biocatalytic stereoselective oxidation of 2-arylindoles. OSTI.GOV. Available at: [Link]
-
Yu, W., et al. (2013). Synthesis of 2-Oxindoles from Substituted Indoles by Hypervalent-Iodine Oxidation. European Journal of Organic Chemistry, 2013(32), 7354-7359. Available at: [Link]
-
Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 43, 68. Available at: [Link]
-
Kumar, A., et al. (2020). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 16, 856-864. Available at: [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(5), 2937-2973. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. libjournals.unca.edu [libjournals.unca.edu]
- 5. 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
troubleshooting purification of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Welcome to the technical support center for the purification of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol. This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have structured this resource to address the specific challenges encountered when working with this substituted indole-2-carbinol.
Introduction: The Challenge of Purifying Indole-2-carbinols
(5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol is a heterocyclic compound with a structure that, while seemingly straightforward, presents unique purification challenges. The presence of the basic indole nitrogen, the potentially labile hydroxymethyl group at the C2 position, and the electron-rich dimethoxy-substituted benzene ring all contribute to its specific chemical behavior.[1] Impurities can arise from the synthesis, which may involve the reduction of a corresponding indole-2-carboxylate, or from degradation during workup and purification.
This guide provides a logical framework for diagnosing and solving common purification issues, ensuring the isolation of high-purity material essential for downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol in a direct question-and-answer format.
Q1: My compound is streaking severely on a silica gel TLC plate. What is causing this and how can I get clean spots?
A1: This is a classic issue with indole derivatives, and it stems from the interaction between the compound and the stationary phase.
-
Root Cause: The primary cause is the basicity of the indole nitrogen atom. Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface.[1] These acidic sites can protonate the basic indole nitrogen, leading to a strong, non-uniform interaction that manifests as tailing or streaking on the TLC plate. This effect essentially means your compound is sticking to the silica instead of moving cleanly with the solvent front.
-
Solution: Modify the Mobile Phase. To prevent this unwanted interaction, you need to neutralize the acidic sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your eluent.[1]
-
Recommended Modifier: Add 0.5-2.0% triethylamine (NEt₃) to your mobile phase (e.g., ethyl acetate/hexane).[1] The triethylamine is a stronger base than your indole and will preferentially interact with the acidic silanol groups, effectively "masking" them. This allows your target compound to elute symmetrically.
-
Alternative Modifier: A solution of 1-10% ammonia in methanol can also be used, which is particularly effective if you require a more polar solvent system.[1]
-
| Problem | Root Cause | Recommended Solution |
| TLC Spot Streaking | Acidic silica gel protonating the basic indole nitrogen.[1] | Add a basic modifier to the eluent (e.g., 0.5-2% triethylamine).[1] |
Q2: I am seeing a new, more polar spot appear on my TLC plate during purification, and my overall yield is low. What is happening?
A2: This suggests your compound may be degrading on the silica gel column.
-
Root Cause: Indole-2-carbinols can be sensitive to acidic conditions. The hydroxymethyl group at the C2 position is benzylic-like and can be prone to elimination or substitution reactions when exposed to the acidic environment of silica gel for extended periods. This can lead to the formation of dimers or other degradation by-products, which often appear as more polar or baseline material on a TLC plate.
-
Solutions:
-
Neutralize the Silica: As with TLC streaking, you can pre-treat your silica or add a basic modifier like triethylamine to the eluent. This minimizes the acidity of the stationary phase and protects your compound.
-
Work Quickly: Do not let your compound sit on the column for an extended time. Prepare your fractions and eluent in advance so you can run the column efficiently.
-
Use Deactivated Silica: Consider using silica gel that has been deactivated with water or using an alternative stationary phase like neutral alumina.
-
Switch Purification Method: If degradation persists, recrystallization is an excellent alternative that avoids contact with silica gel altogether.[2]
-
Q3: The separation between my product and a close-running impurity is very poor. How can I improve the resolution?
A3: Poor separation indicates that your chosen mobile phase does not have sufficient selectivity for the two compounds.
-
Root Cause: The impurity and your product have very similar polarities in the selected solvent system, resulting in nearly identical Rf values.
-
Solutions:
-
Optimize the Solvent System: The first step is to screen different solvent combinations using TLC. Switching from a common ethyl acetate/hexane system to a dichloromethane/methanol system, for example, can dramatically alter the selectivity and improve separation.[1]
-
Employ a Shallow Gradient: Instead of running the column with a single solvent mixture (isocratic elution), use a shallow gradient of increasing polarity. For example, start with 20% ethyl acetate in hexane and slowly increase to 40% over several column volumes. This technique helps to resolve compounds that are very close in Rf value.[1]
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Reverse-phase (C18) chromatography, which separates compounds based on hydrophobicity rather than polarity, can often provide the necessary selectivity.
-
Frequently Asked Questions (FAQs)
Q1: My compound is a white or off-white solid. How can I visualize it on a TLC plate and monitor my column fractions?
A1: Most indole derivatives are UV-active due to their aromatic structure, which is the primary method for visualization.[1]
-
UV Light: On a TLC plate containing a fluorescent indicator (F254), your compound will appear as a dark spot under short-wave UV light (254 nm). This method is non-destructive and should always be your first choice.[1]
-
Chemical Stains: If your compound has a low UV response or for confirmation, you can use a chemical stain. These are destructive.
-
p-Anisaldehyde Stain: A good general-purpose stain that reacts with many functional groups, often producing colored spots upon heating.[1]
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, which typically produces characteristic blue or purple spots.[1]
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that reacts with most organic compounds, appearing as yellow-brown spots on a purple background.[1]
-
Q2: What are the most likely impurities I should expect?
A2: Impurities will largely depend on the synthetic route used. A common synthesis for this type of molecule is the reduction of the corresponding ester, methyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate.
-
Unreacted Starting Material: The starting ester is a likely impurity. It will be less polar than your alcohol product.
-
Over-reduction Products: If a harsh reducing agent is used, the indole ring itself could potentially be reduced.
-
Oxidation/Dimerization Products: As discussed, the indole nucleus can be sensitive to air and light, and the C2-methanol can be labile.[3] This can lead to the formation of colored impurities or higher molecular weight species.
Q3: Is recrystallization a good purification method for this compound?
A3: Yes, recrystallization can be a very effective method for obtaining high-purity (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol, especially if it is prone to degradation on silica gel.[2][4]
-
Advantages: Avoids contact with acidic silica, can be scaled up easily, and often yields highly pure crystalline material.
-
Disadvantages: May result in lower recovery compared to chromatography.[2]
-
Solvent Selection: The key is finding a solvent system where the compound is soluble when hot but sparingly soluble when cold. Good starting points to screen would be:
Key Experimental Protocols
Protocol 1: TLC Analysis with Basic Modifier
-
Prepare Eluent: Create a stock solution of your chosen mobile phase (e.g., 30% Ethyl Acetate in Hexane). Prepare a second solution containing the same solvent mixture plus 1% triethylamine.
-
Spot the Plate: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the crude material on two separate lanes of a silica gel TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing the eluent with triethylamine.
-
Visualize: After the solvent front has reached the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (254 nm).[1] The spots should be round and well-defined.
-
Optimize: Adjust the solvent polarity to achieve an Rf value of 0.2-0.4 for the target compound, which is optimal for column chromatography.[1]
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and dry-pack it with silica gel.
-
Equilibrate: Flush the column with the initial, low-polarity eluent (e.g., 10% Ethyl Acetate / Hexane with 1% NEt₃) to ensure the packing is stable and the silica is equilibrated.
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel and evaporate the solvent to create a dry powder. This "dry loading" method generally results in better separation. Carefully add the dry-loaded sample to the top of the column.
-
Elute: Begin running the column with your optimized mobile phase, collecting fractions. If using a gradient, slowly and systematically increase the polarity of the eluent.
-
Monitor: Spot every few fractions on a TLC plate to track the elution of your product.
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent under reduced pressure to yield the purified compound.
Visual Diagrams
Caption: General purification workflow for (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol.
Caption: Decision tree for troubleshooting poor column chromatography separation.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
-
ChemSynthesis. (2025, May 20). 5,7-dimethoxy-1-methyl-1H-indole. Retrieved from [Link]
- Hua, L., Geng, Y., Wang, W., Feng, J., & Ma, Z.-H. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(7), 2217-2221.
- McDonald, E. T. (n.d.). Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole.
-
PubChem. (n.d.). 1-[(5,7-dimethyl-1~{H}-indol-4-yl)methyl]-4-methoxy-piperidin-2-yl]methanol. Retrieved from [Link]
- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
- Patel, R., Singh, A., & Singh, P. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 574-601.
- Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor. Journal of Medicinal Chemistry, 55(7), 3036-48.
-
PubChem. (n.d.). (1H-indol-2-yl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). US5085991A - Process of preparing purified aqueous indole solution.
- D'auria, M., et al. (2020). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 16, 2582-2590.
- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
- MDPI. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8053.
- PubMed Central. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Journal of Fungi, 10(5), 332.
- PubMed Central. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1148-1160.
- PubMed Central. (n.d.). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Molecules.
- ResearchGate. (n.d.). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 1-(Hydroxymethyl)indole-2,3-dione.
- PubMed Central. (n.d.).
- ScienceDirect. (n.d.). Photophysics of indole-2-carboxylic acid in an aqueous environment.
-
ResearchGate. (2017). What do common indole impurities look like?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. libjournals.unca.edu [libjournals.unca.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Overcoming Steric Hindrance in 5,7-Dimethoxyindole Reactions
Case ID: 57-DMI-STERICS Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The "7-Methoxy Wall"
Welcome to the technical support center for 5,7-dimethoxyindole chemistry. If you are here, you are likely experiencing low yields, unreacted starting material, or unexpected regioselectivity.
The Root Cause: While the 5-methoxy group activates the ring electronically, the 7-methoxy group is the primary steric offender. It creates a "ortho-effect" blockade that shields the N1-H and hinders the approach of electrophiles to the C2/C3 positions. Furthermore, the oxygen lone pairs on the 7-OMe can act as a Directed Metalation Group (DMG), hijacking lithiation reagents and steering them to C6 instead of the desired C2.
This guide provides field-proven protocols to bypass these barriers.
Module 1: N-Functionalization Failure
Symptom: Attempted N-alkylation or N-arylation results in >80% recovered starting material or sluggish reaction rates.
Diagnosis
The C7-methoxy group creates a steric clash with incoming electrophiles and the base cation. Standard weak bases (K₂CO₃, Cs₂CO₃) in acetonitrile or acetone are often insufficient to overcome the kinetic barrier of deprotonation and subsequent nucleophilic attack.
Protocol: The "Superbase" Switch
Do not rely on standard Williamson ether conditions. You must increase the nucleophilicity of the indole nitrogen using a more aggressive deprotonation strategy.
Option A: The KOH/DMSO System (Recommended) This system generates a "superbase-like" environment that effectively strips the N-H proton despite the steric crowding.
-
Solvent: Anhydrous DMSO (Must be dry; water kills the basicity).
-
Base: Powdered KOH (4.0 equiv).
-
Procedure:
-
Dissolve 5,7-dimethoxyindole in DMSO (0.5 M).
-
Add powdered KOH and stir for 30 mins at RT (Solution will turn dark).
-
Add electrophile (1.2 equiv) dropwise.[1]
-
Critical Step: If the electrophile is bulky (e.g., secondary halide), heat to 60°C.
-
Quench: Pour into ice water.
-
Option B: The NaH/DMF Force If DMSO is difficult to remove later, use Sodium Hydride.
-
Base: NaH (60% in oil, washed with hexanes) - 1.5 equiv.
-
Solvent: DMF or NMP (0°C to RT).
-
Note: Evolution of H₂ gas ensures irreversible deprotonation.
Module 2: C3-Functionalization (Gramine & Vilsmeier)
Symptom: Mannich reaction (Gramine synthesis) yields are low (~36%), or Vilsmeier formylation is messy.
The Science
Literature confirms that while 4,6-dimethoxyindole reacts well, 5,7-dimethoxyindole gives only ~36% yield under standard Mannich conditions (HCHO/HNMe₂/AcOH) due to the C7-OMe steric interference with the intermediate iminium ion [1].
Solution 1: The Eschenmoser's Salt Bypass
Avoid the equilibrium-based formation of the iminium ion. Use the pre-formed electrophile.
-
Reagent:
-Dimethylmethyleneiminium iodide (Eschenmoser's Salt). -
Solvent: Acetonitrile or DCM.
-
Protocol:
-
Suspend Eschenmoser's salt (1.1 equiv) in dry MeCN.
-
Add 5,7-dimethoxyindole (1.0 equiv).
-
Stir at RT. The salt dissolves as the reaction proceeds.[2]
-
Why it works: The pre-formed electrophile is highly reactive and does not require the dual-activation of the indole and the formaldehyde.
-
Solution 2: Extended Vilsmeier-Haack
For formylation, the standard Vilsmeier reagent can be too bulky or suffer from regioselectivity issues (C2 vs C3).
-
Protocol: Use 3-dimethylaminoacrolein + POCl₃.
-
Result: This "Extended Vilsmeier" often provides higher yields and better regiocontrol for electron-rich, hindered indoles, installing a 3-propenal group which can be oxidatively cleaved to the aldehyde if necessary [2].
Module 3: C2-Lithiation & The "Directing Group" Trap
Symptom: Lithiation affords a mixture of C2 and C6 products, or decomposition.
The Hazard: C6-Lithiation
The 7-methoxy group is a potent Directed Metalation Group (DMG). If the indole nitrogen is protected with a non-bulky group (e.g., Methyl),
Protocol: The "Bulky Shield" Strategy
You must use a bulky N-protecting group to disrupt the coordination to the 7-OMe and force the base to the C2 position.
| Parameter | Recommendation | Rationale |
| Protecting Group | Boc (tert-Butyloxycarbonyl) | The bulk of the Boc group + the 7-OMe creates a "steric wall" that prevents aggregation near N1/C7, pushing the base to C2. |
| Base | Stronger, less aggregating base than | |
| Solvent | THF (at -78°C) | Essential for kinetic control. |
| Additive | TMEDA | Breaks up lithium aggregates, increasing reactivity but must be used with care as it can also promote DMG-directed lithiation. |
Self-Validating Check: Before adding your expensive electrophile, quench a small aliquot with D₂O and run an NMR.
-
Success: Disappearance of the C2-H singlet (approx. 7.0-7.2 ppm).
-
Failure (C6 attack): Disappearance of a doublet in the aromatic region.
Module 4: The "Nuclear Option" (De Novo Synthesis)
Scenario: Functionalization of the intact indole ring is failing due to insurmountable steric/electronic issues.
If you cannot modify the ring, build the ring with the substituents already in place. The Leimgruber-Batcho synthesis is the industry standard for 5,7-dimethoxyindole because it constructs the pyrrole ring after the benzene ring is fully substituted.
Workflow: Leimgruber-Batcho Synthesis
Starting Material: 2-methyl-3,5-dimethoxy-1-nitrobenzene.
-
Enamine Formation:
-
React starting material with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) and Pyrrolidine.
-
Mechanism:[3] Condensation at the benzylic methyl group (which is acidified by the ortho-nitro group).
-
Visual Check: Reaction turns deep red (formation of the enamine).
-
-
Reductive Cyclization:
-
Reduce the nitro group (Raney Ni/Hydrazine or Zn/AcOH).
-
The resulting amine spontaneously attacks the enamine to close the pyrrole ring.
-
References
-
Mannich Reaction Yields: Purwono, B. et al. "Mannich reactions of activated 4,6-dimethoxyindoles."[4] Arkivoc, 2002(iv), 176-184. Link (Note: Cites 36% yield for 5,7-dimethoxyindole vs higher for others).
-
Extended Vilsmeier: McConnell, D. B. et al. "The extended Vilsmeier reaction of dimethoxy-activated indoles." Arkivoc, 2000(iv), 176-184. Link
-
KOH/DMSO Alkylation: Jiang, X. et al. "Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41." Bioorganic & Medicinal Chemistry, 2011. Link (Describes KOH/DMSO usage for hindered indole derivatives).
-
Leimgruber-Batcho Review: Gribble, G. W. "The Leimgruber–Batcho Indole Synthesis." Organic Reactions, 2004. Link
Sources
stability issues of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol in solution
This guide addresses the stability profile of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 2102411-49-2), a highly electron-rich indole intermediate often used in the synthesis of bioactive heterocycles.[1]
Due to the specific substitution pattern (5,7-dimethoxy), this compound exhibits hyper-sensitivity to trace acids and oxidants compared to the parent indole-2-methanol. This guide provides mechanistic insights and actionable protocols to prevent sample degradation.
Compound: (5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol
Classification: Electron-Rich Indole / Allylic Alcohol Equivalent Primary Risks: Acid-Catalyzed Oligomerization, Oxidative Dimerization[1]
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My clear solution turned pink/red within hours. Is the compound ruined? Status: Critical Degradation Likely. Diagnosis: The color change typically indicates oxidative coupling or the formation of indolyl-cation species .[2][3] The 5,7-dimethoxy substitution significantly raises the HOMO energy of the indole ring, making it susceptible to Single Electron Transfer (SET) oxidation by atmospheric oxygen, especially in solution.[3]
-
Pink/Red: Often indicates the formation of dimeric species (similar to rosindole dyes) or quinoid intermediates.[2][3]
Q2: I see a new peak at ~2x molecular weight in LCMS, and my yield is dropping. Why? Status: Acid-Catalyzed Dimerization. Diagnosis: You are observing Self-Friedel-Crafts Alkylation .
-
Mechanism: Even trace acidity (e.g., from unneutralized CDCl₃ or wet ethyl acetate) protonates the benzylic alcohol.[2][3]
-
Result: Loss of water generates a resonance-stabilized vinyliminium cation (see Diagram 1).[2][3] This electrophile is immediately attacked by the nucleophilic C3-position of a remaining starting molecule, forming a dimer (bisindolylmethane).[3]
-
The 5,7-OMe Effect: The methoxy groups stabilize the cationic intermediate, accelerating this reaction rate by orders of magnitude compared to unsubstituted indoles.[3]
Q3: Can I store the stock solution in DMSO at -20°C? Status: Proceed with Caution. Diagnosis: While DMSO prevents acid catalysis, it can act as a mild oxidant (Swern-type pathways) over long periods, especially if the DMSO is not anhydrous and deoxygenated.[3]
-
Recommendation: Store as a solid under argon.[2][3] If solution storage is mandatory, use anhydrous Acetonitrile (MeCN) or Toluene with a trace of base (e.g., 0.1% Et₃N) to inhibit acid catalysis.[3] Avoid DMSO for long-term storage of this specific derivative.[2]
Part 2: Mechanistic Deep Dive
The instability of this compound is governed by the "Push-Pull" electronic effects of the 5,7-dimethoxy groups and the 2-hydroxymethyl group.
The Degradation Pathway
The following diagram illustrates the critical failure mode: Acid-Catalyzed Dehydration leading to C3-Dimerization.
Figure 1: The acid-catalyzed dehydration pathway.[4] The 5,7-dimethoxy groups (not shown for clarity) strongly stabilize the yellow "Vinyliminium" intermediate, lowering the activation energy for degradation.[3]
Part 3: Validated Handling Protocols
To ensure data integrity, adopt these "Self-Validating" protocols.
Protocol A: NMR Sample Preparation (The "Zero-Acid" Rule)
Standard CDCl₃ is acidic due to photolytic decomposition into HCl.[2][3] This destroys electron-rich indoles.
-
Pre-treatment: Pass CDCl₃ through a short plug of Basic Alumina immediately before use.[2][3]
-
Stabilization: Alternatively, add Silver Foil or a single pellet of K₂CO₃ to the NMR tube.[2][3]
-
Validation: Run a 1H NMR immediately. Look for the disappearance of the -CH₂OH singlet (approx.[2] 4.5-4.8 ppm) and the appearance of broad multiplets upfield (dimer region).[3]
Protocol B: Reaction Workup & Isolation
Avoid standard silica gel chromatography, which is slightly acidic (pH 5-6).
| Step | Standard Method (RISKY) | Recommended Method (SAFE) |
| Quench | Water/Brine | Saturated NaHCO₃ (maintain pH > 7).[1] |
| Drying | MgSO₄ (slightly acidic) | Na₂SO₄ or K₂CO₃.[2][3] |
| Concentration | Rotovap at 40°C | Rotovap at < 30°C (bath temp). |
| Purification | Silica Gel Column | Neutralized Silica (pre-wash column with 1% Et₃N in Hexanes) or Basic Alumina . |
Protocol C: Long-Term Storage
-
State: Isolate as a solid. Do not store in solution.
-
Container: Amber glass vial (UV protection) with a Teflon-lined cap.
-
Temperature: -20°C or -80°C.
-
Additive: If solution storage is unavoidable, add 0.1% v/v Triethylamine (TEA) to scavenge trace acids.[2][3]
Part 4: References & Authority
-
Acid-Catalyzed Reactivity of Indole-2-methanols :
-
Oxidative Instability of Electron-Rich Indoles :
-
Mechanism: Electron-rich indoles (methoxy-substituted) are prone to oxidation by air/peroxides to form dimers and quinones.[2]
-
Source: Gribble, G. W.[3] "Indole Ring Synthesis: From Natural Products to Drug Discovery."[2][3][6] Science of Synthesis, 2011.[2][3] (General Reference on Indole Reactivity).
-
-
General Stability Data :
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.[3]
Sources
- 1. 1785195-57-4|(1-Ethyl-5-methoxy-1H-indol-2-yl)methanol|BLD Pharm [bldpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. oaepublish.com [oaepublish.com]
- 5. benchchem.com [benchchem.com]
- 6. Green oxidation of indoles using halide catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
preventing oxidation of indole methanol derivatives during storage
Topic: Preventing Oxidation and Oligomerization of Indole Methanol Derivatives
Core Directive: The Mechanism of Instability
To effectively store indole-3-carbinol (I3C) and its derivatives (e.g., indole-2-methanol), one must understand the specific chemical liabilities of the molecule. These compounds are not merely "sensitive"; they are chemically primed for two distinct degradation pathways that require different mitigation strategies.
The "Hydroxyl Liability"
The primary instability arises from the carbinol (methanol) group attached to the electron-rich indole ring.
-
Acid-Catalyzed Oligomerization (The Primary Threat): In the presence of even weak acids or protic solvents, the hydroxyl group is protonated and leaves as water. This generates a resonance-stabilized carbocation (3-methyleneindolenine). This electrophile rapidly attacks the electron-rich C3 position of unreacted indole molecules, forming dimers (3,3'-diindolylmethane, DIM), trimers, and cyclic oligomers [1, 2].
-
Visual Indicator: Samples often turn pink, orange, or amber.
-
Trigger: Moisture (hydrolysis), acidic pH, protic solvents.
-
-
Oxidative Degradation: Exposure to air and light facilitates the oxidation of the alcohol group to an aldehyde (indole-3-carboxaldehyde) or carboxylic acid. This is often radical-mediated and accelerated by UV light [3].
-
Visual Indicator: Browning or darkening of the powder.
-
Trigger: Oxygen, UV light, heat.[1]
-
Critical Storage Protocols (SOPs)
Protocol A: Long-Term Storage of Solid Material
Target: Indole-3-carbinol (I3C), Indole-2-methanol, and related analogs.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C to -80°C | Arrhenius equation dictates that lower temperatures exponentially slow the rate of oxidation and oligomerization. |
| Container | Amber Glass Vial | Blocks UV radiation (200–400 nm) which catalyzes photo-oxidation of the indole ring. |
| Headspace | Argon Overlay | Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen can mix more easily with air during opening/closing. |
| Desiccant | Required | Prevents moisture absorption. Water acts as a proton shuttle, facilitating acid-catalyzed polymerization. |
Step-by-Step Workflow:
-
Upon receipt, allow the sealed manufacturer vial to equilibrate to room temperature before opening. This prevents condensation from forming on the cold powder (hygroscopic activation).
-
Aliquot the bulk powder into single-use amber vials inside a glove box or under a gentle stream of Argon.
-
Seal with a Teflon-lined cap (avoid rubber, which can leach plasticizers).
-
Wrap the cap junction with Parafilm.
-
Store at -20°C.
Protocol B: Handling Solutions (The Danger Zone)
Warning: Aqueous solutions of I3C degrade significantly within 24-48 hours.
-
Solvent Choice:
-
Recommended: Anhydrous DMSO (Dimethyl sulfoxide) or DMF. These are aprotic and minimize proton exchange.
-
Avoid: Ethanol or Methanol for long-term storage (protic solvents accelerate oligomerization).
-
Strictly Avoid: Water or acidic buffers for stock solutions.
-
-
The "Fresh Prep" Rule: Prepare stock solutions immediately before use. If storage is unavoidable:
-
Dissolve in anhydrous DMSO (concentration >100 mM preferred to minimize solvent-to-solute oxygen ratio).
-
Purge headspace with Argon.
-
Freeze at -80°C immediately.
-
Do not refreeze more than once.
-
Visualization of Degradation Pathways
The following diagram illustrates the divergent pathways of degradation that users must prevent.
Caption: Figure 1. Divergent degradation pathways of Indole-3-carbinol. The red path (left) represents acid-catalyzed oligomerization, while the green path (right) represents oxidation.
Troubleshooting & FAQs
Q1: My Indole-3-carbinol powder has turned a faint pink color. Is it still usable?
-
Diagnosis: The pink coloration indicates the formation of oligomers (likely DIM or trimers) due to acid-catalyzed condensation [1].
-
Action: For precise quantitative assays (e.g., IC50 determination), discard the sample . The molecular weight and biological activity have changed. For qualitative work where minor impurities are acceptable, check purity via HPLC; if >98% remains I3C, it may be salvaged, but this is risky.
Q2: Can I store I3C in cell culture media (RPMI/DMEM) in the fridge?
-
Answer: No.
-
Reasoning: Cell culture media is aqueous and often slightly acidic (pH 7.0–7.4 is not basic enough to fully stabilize). I3C degrades rapidly in water (half-life can be <24 hours at room temperature) [4].
-
Solution: Add the DMSO spike to the media immediately before treating cells.
Q3: Why do you recommend Argon over Nitrogen for the headspace?
-
Technical Insight: Argon is denser than air, whereas Nitrogen is similar in density to air. When you open a vial to remove an aliquot, an Argon "blanket" tends to stay in the vial, protecting the remaining lipid/powder. Nitrogen mixes more rapidly with atmospheric oxygen, reducing the protection efficiency for repeated-use vials.
Q4: I see a "burnt" smell when opening the vial.
-
Diagnosis: This often indicates advanced oxidation to indole-3-carboxaldehyde [5]. The sample is compromised.
References
-
Bradfield, C. A., & Bjeldanes, L. F. (1987). Structure-activity relationships of dietary indoles: a proposed mechanism of action as modifiers of xenobiotic metabolism. Journal of Toxicology and Environmental Health.
-
Safe, S., et al. (2008). Indole-3-carbinol and diindolylmethane as aryl hydrocarbon (Ah) receptor agonists and antagonists in T47D human breast cancer cells. Biochemical Pharmacology.
-
BenchChem Technical Support. (2025). Improving the stability of 3H-Indole-2-carbaldehyde during storage. BenchChem.[1]
-
Cayman Chemical. (2022).[2] Indole-3-carbinol Product Information & Stability Data. Cayman Chemical.
-
Golec, B., et al. (2019). Photoinduced oxidation of an indole derivative. Photochemical & Photobiological Sciences.
Sources
resolving solubility challenges with (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted indole derivatives during assay development and preclinical formulation.
The compound , (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 2102411-49-2), presents a classic Biopharmaceutics Classification System (BCS) Class II challenge: it exhibits high permeability but extremely poor aqueous solubility [1].
Before we troubleshoot, we must understand the causality of its insolubility. The indole core is inherently hydrophobic. While the 2-hydroxymethyl group provides a localized hydrogen bond donor/acceptor, the addition of two methoxy groups at positions 5 and 7 significantly increases the molecule's lipophilic bulk. Crucially, the N-1 methylation removes the primary hydrogen bond donor of the indole ring. Furthermore, this molecule lacks any ionizable amines or carboxylic acids within the physiological pH range. Consequently, it possesses high crystal lattice energy and resists aqueous hydration, making standard aqueous buffers highly ineffective.
Below is our comprehensive troubleshooting guide, complete with self-validating protocols and formulation strategies to ensure your experiments yield reliable, reproducible data.
Troubleshooting Guide & FAQs
Q1: I tried adjusting the pH of my assay buffer to dissolve the compound, but it still precipitates. Why? A1: Unlike weakly basic indoles (which can be protonated at low pH) or indole-carboxylic acids (which deprotonate at high pH), (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is functionally neutral across the physiological pH spectrum (pH 1–10). The N-methyl group prevents protonation, and the aliphatic hydroxyl group has a pKa > 14. Therefore, pH adjustment will not alter its ionization state or improve solubility. You must rely on co-solvents, surfactants, or complexation techniques instead.
Q2: My compound dissolves perfectly in 100% DMSO, but the moment I dilute it into my cell culture media, it crashes out. How do I prevent this? A2: You are experiencing "solvent-shift nucleation." When the DMSO diffuses into the aqueous phase, the local concentration of the lipophilic indole exceeds its intrinsic aqueous solubility, causing rapid crystallization. To prevent this, you must lower the thermodynamic activity of the drug in the aqueous phase. We recommend using Hydroxypropyl-β-Cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the dimethoxy-indole core, shielding it from water while the hydrophilic exterior maintains aqueous solubility [2].
Q3: What is the most reliable formulation strategy for in vivo oral dosing (e.g., rodent gavage) where high concentrations are required? A3: For in vivo applications where you need high dose concentrations without the toxicity of high organic solvent loads, creating an Amorphous Solid Dispersion (ASD) is the gold standard [3]. By co-precipitating the compound with a hydrophilic polymer (like PVP-K30), you disrupt the crystalline lattice, trapping the drug in a high-energy amorphous state. This significantly enhances the apparent solubility and dissolution rate in the gastrointestinal tract.
Formulation Decision Workflow
Workflow for resolving solubility challenges of lipophilic indole derivatives.
Quantitative Solubility Data
The following table summarizes the expected solubility profiles of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol across various excipient systems to guide your formulation choices.
| Solvent / Formulation System | Estimated Solubility (mg/mL) | Primary Application Phase | Mechanistic Notes |
| Purified Water (pH 7.4) | < 0.01 | None | High crystal lattice energy; lacks ionizable groups. |
| 100% DMSO | > 50.0 | Primary Stock Solutions | Disrupts H-bonding; requires gentle warming (45°C). |
| 20% (w/v) HP-β-CD in PBS | 2.5 - 5.0 | In Vitro Assays | Forms 1:1 inclusion complex, shielding hydrophobic core. |
| 0.5% Tween-80 in Saline | 0.5 - 1.0 | In Vivo IV Dosing | Micellar solubilization; monitor for hemolysis at high %. |
| PVP-K30 Solid Dispersion | 10.0 - 20.0 | In Vivo Oral Dosing | Traps compound in high-energy amorphous state. |
Self-Validating Experimental Protocols
Protocol A: Preparation of a Stable 10 mM Aqueous Stock via Cyclodextrin Complexation
Purpose: To create a precipitation-free solution for cell-based assays.
-
Primary Stock Preparation: Accurately weigh the compound and dissolve it in 100% anhydrous DMSO to a concentration of 100 mM. Warm gently in a 45°C water bath for 5 minutes and vortex until completely clear.
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS or DMEM). Filter sterilize through a 0.22 µm PES membrane.
-
Complexation: While vigorously vortexing the 20% HP-β-CD solution, add the 100 mM DMSO stock dropwise to achieve a final concentration of 10 mM (a 1:10 dilution). The continuous vortexing prevents localized supersaturation and solvent-shift nucleation.
-
Self-Validation Step (Tyndall Effect Test): To confirm true dissolution rather than colloidal suspension, shine a red laser pointer through the glass vial in a darkened room.
-
Pass: The laser beam path is invisible in the liquid (true solution).
-
Fail: The beam path is clearly visible as a solid line (colloidal precipitation). If this occurs, increase the HP-β-CD concentration or reduce the final compound concentration.
-
Protocol B: Preparation of an Amorphous Solid Dispersion (ASD) for Oral Dosing
Purpose: To maximize gastrointestinal dissolution for pharmacokinetic studies.
-
Co-Dissolution: Dissolve 100 mg of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol and 400 mg of Polyvinylpyrrolidone (PVP-K30) in 10 mL of a Dichloromethane/Ethanol mixture (1:1 v/v). Ensure complete visual dissolution.
-
Solvent Evaporation: Transfer the solution to a round-bottom flask and attach it to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a dry, solid film forms on the flask walls.
-
Desiccation & Milling: Place the flask in a vacuum desiccator overnight to remove residual solvent. Scrape the solid film and gently mill it into a fine powder using an agate mortar and pestle.
-
Reconstitution: Suspend the required amount of the ASD powder in 0.5% Methylcellulose in water immediately prior to dosing.
-
Self-Validation Step (PXRD Analysis): Submit a small aliquot of the milled powder for Powder X-Ray Diffraction (PXRD).
-
Pass: The diffractogram shows a broad "halo" pattern with no sharp peaks, confirming a 100% amorphous state.
-
Fail: Sharp diffraction peaks indicate residual crystallinity, meaning the polymer ratio must be increased to fully disrupt the lattice energy.
-
References
-
Mo X, Rao DP, Kaur K, et al. "Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024)." Molecules. 2024; 29(19):4770.[Link]
-
Kubota Y, Kimura S. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." Pharmaceutics. 2023; 15(3):986.[Link]
-
Ascendia Pharmaceuticals. "5 Novel Techniques for Solubility Enhancement." Ascendia CDMO Resources. [Link]
Sources
Technical Support Center: Minimizing Side Products in Indole-2-Carboxylate Reduction
The following technical guide is structured to address the chemoselectivity challenges inherent in reducing indole-2-carboxylates. It prioritizes protocol integrity, mechanistic understanding, and actionable troubleshooting.
Subject: Optimization of Chemoselectivity for Indole-2-Methanol Synthesis To: Research Scientists & Process Chemists From: Senior Application Scientist, Chemical Synthesis Division
Executive Summary: The Chemoselectivity Paradox
The reduction of indole-2-carboxylates (esters) presents a classic competing pathway challenge. The indole C2-C3 double bond is typically electron-rich and resistant to nucleophilic attack. However, the presence of an electron-withdrawing ester group at C2 creates a "push-pull" vinylogous amide system, rendering the C2-C3 bond susceptible to 1,4-conjugate addition (over-reduction) by hydride reagents.
This guide provides validated protocols to favor 1,2-addition (carbonyl reduction) while suppressing 1,4-addition (ring saturation) and preventing acid-catalyzed polymerization.
Part 1: Decision Matrix & Reagent Selection
Before initiating experimentation, select the reagent system that aligns with your target product and substrate sensitivity.
Figure 1: Reagent selection logic based on target oxidation state and risk tolerance.
Part 2: Validated Protocols
Method A: The "Mild & Selective" Approach (LiBH4)
Best for: Substrates sensitive to over-reduction; preventing indoline formation.
Lithium Borohydride (LiBH₄) is significantly more reactive than Sodium Borohydride (NaBH₄) due to the Lewis acidity of the lithium cation, yet milder than Lithium Aluminum Hydride (LiAlH₄). It selectively reduces esters to alcohols without attacking the indole double bond.
Protocol:
-
Dissolution: Dissolve indole-2-ester (1.0 equiv) in anhydrous THF (0.2 M).
-
Addition: Add LiBH₄ (2.0 M in THF, 2.0–3.0 equiv) dropwise at 0°C under Argon.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4–16 hours.
-
Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy excess hydride, followed by saturated NH₄Cl.
-
Why this works: The hydride donor strength is insufficient for 1,4-addition to the indole ring, ensuring high chemoselectivity [1].
Method B: The "Inverse Addition" Optimization (LiAlH₄)
Best for: Sterically hindered esters or when LiBH₄ is inactive.
Standard LiAlH₄ reduction (adding ester to excess hydride) promotes over-reduction because the substrate encounters a high concentration of the reductant. Inverse addition (adding hydride to the ester) keeps the hydride concentration limiting, favoring the kinetically faster 1,2-addition (carbonyl attack) over the slower 1,4-addition.
Protocol:
-
Preparation: Dissolve indole-2-ester (1.0 equiv) in anhydrous Ether or THF. Cool to -15°C (salt/ice bath).
-
Inverse Addition: Slowly add a solution of LiAlH₄ (1.0 M, 0.6–0.75 equiv initially) to the ester solution via syringe pump or dropping funnel.
-
Note: Stoichiometry is critical. 0.5 equiv of LiAlH₄ provides 2.0 equiv of hydride (H⁻).
-
-
Monitoring: Monitor by TLC immediately. Stop adding reagent as soon as the starting material is consumed.
-
Quench: Use the Fieser Workup (see Part 4) to prevent aluminum emulsions.
Part 3: Troubleshooting Guide (FAQs)
Q1: I am seeing significant formation of the dihydroindole (indoline) side product. Why?
Diagnosis: You are likely observing 1,4-conjugate addition . This occurs when the hydride attacks the C3 position rather than the carbonyl carbon. Root Causes:
-
Excess Hydride: High local concentration of LiAlH₄.
-
High Temperature: 1,4-addition has a higher activation energy; running at RT or reflux favors it.
-
Lewis Acids: Presence of Lewis acids (or old LiAlH₄ salts) can activate the double bond. Corrective Action:
-
Switch to Method A (LiBH₄) .
-
If using LiAlH₄, switch to Inverse Addition at -15°C or lower [2].
Q2: The reaction mixture turned into a dark, insoluble tar during workup.
Diagnosis: Acid-catalyzed polymerization . Indoles are electron-rich enamines and are notoriously unstable in acidic media, leading to oligomerization. Root Causes:
-
Quenching with strong acid (HCl).
-
Use of Borane (BH₃) reagents with acidic additives.[1] Corrective Action:
-
Never quench with strong acid. Use Rochelle’s Salt (Sodium Potassium Tartrate) or saturated NH₄Cl.
-
Ensure the final pH of the aqueous layer is neutral or slightly basic (pH 7–8).
Q3: My yield is low due to a persistent emulsion during extraction.
Diagnosis: Formation of gelatinous Aluminum Hydroxide (Al(OH)₃) precipitates. Corrective Action: Use the Rochelle’s Salt Method :
-
Quench reaction with a small amount of water/MeOH.
-
Add saturated aqueous Sodium Potassium Tartrate (Rochelle's Salt).
-
Stir vigorously for 1–2 hours until two clear layers form. The tartrate chelates aluminum, breaking the emulsion.
Part 4: Mechanistic Visualization
Understanding the competition between the desired alcohol pathway and the side-product pathway is critical for control.
Figure 2: Competitive mechanistic pathways. Path A is favored by mild reagents (LiBH₄) and low temperatures.
Part 5: Data Summary Table
| Reagent | Selectivity (Alcohol vs Indoline) | Reactivity | Risk Profile | Recommended Condition |
| LiBH₄ | High | Moderate | Low | 0°C |
| LiAlH₄ (Normal) | Low | Very High | High (Over-reduction) | Avoid if possible |
| LiAlH₄ (Inverse) | Moderate/High | High | Moderate | -15°C, Add Hydride to Ester |
| DIBAL-H | High (Aldehyde control) | High | Moderate | -78°C (Strict control) |
| NaBH₄ | N/A | Low | Low | Ineffective for esters |
References
-
Common Organic Chemistry. (2023).[2] Lithium Borohydride (LiBH4) Conditions and Mechanism. Retrieved from [Link]
-
Imperial College London. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride - Inverse Addition Techniques. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
purification strategies for removing impurities from 5,7-dimethoxy indoles
Status: Online | Tier: Level 3 (Senior Application Scientist) Ticket Topic: Impurity Removal & Isolation Strategies for Electron-Rich Indoles
Introduction: The "Electron-Rich" Paradox
Welcome to the purification help desk. If you are working with 5,7-dimethoxyindole , you are likely facing a specific set of challenges derived from its electronic structure. Unlike simple indole, the 5,7-dimethoxy substitution pattern makes the pyrrole ring exceptionally electron-rich.
Why this matters:
-
Acid Sensitivity: The C3 position is highly nucleophilic, making the molecule prone to acid-catalyzed dimerization or polymerization on standard silica gel.
-
Regioisomerism: If synthesized via Fischer Indole Synthesis (using 3,5-dimethoxyphenylhydrazine), you almost certainly have the 4,6-dimethoxy isomer as a contaminant.
-
Oxidation: The electron-donating methoxy groups stabilize radical cations, leading to rapid formation of colored oligomers (pinks, purples, browns) upon air exposure.
Below are the three most common "Support Tickets" we receive for this molecule, accompanied by field-proven solutions.
Module 1: Chromatography Crises (Critical)
Ticket #804: "My product turned purple and stuck to the column."
Diagnosis: Acid-catalyzed decomposition on Silica Gel (
The Fix: The "Buffered Silica" Protocol You must neutralize the acidic sites on the silica surface before your compound touches it.
Protocol:
-
Mobile Phase Prep: Add 1% Triethylamine (TEA) to your hexane/ethyl acetate mobile phase.
-
Slurry Packing: Slurry the silica in the TEA-containing solvent.
-
The Pre-Wash (Crucial): Flush the packed column with 2-3 column volumes (CV) of the TEA-containing solvent. This ensures the entire length of the column is basic.
-
Loading: Load your sample. You can now reduce TEA to 0.1% or remove it for the run, but keeping 0.5% is safer for highly sensitive batches.
Alternative: Use Neutral Alumina (Brockmann Grade III) if the compound is extremely unstable, though resolution may be lower than silica.
Module 2: The Isomer Nightmare (Major)
Ticket #805: "I can't separate the 4,6-isomer from the 5,7-isomer."
Diagnosis: Co-elution due to identical polarity. In Fischer Indole Synthesis, cyclization of the hydrazone can occur at two ortho positions. Sterics usually favor the 4,6-isomer, but the 5,7-isomer is often the pharmacological target. They have nearly identical Rf values on silica.
The Fix: Fractional Recrystallization & Phase Selectivity Chromatography rarely separates these efficiently on a prep scale. You must exploit differences in crystal lattice energy.
Strategy:
-
Solvent Selection: The 4,6-isomer is typically higher melting and less soluble than the 5,7-isomer due to symmetry.
-
The "Crash" Method: Dissolve the crude mix in hot Toluene . Add Heptane dropwise until cloudy. Cool slowly. The 4,6-isomer often precipitates first. Filter it off. The filtrate is enriched in your 5,7-target.
-
The "Chemical Wash" (Advanced): If separation fails, consider Vilsmeier-Haack formylation. The C3-formylation rates differ between isomers; the resulting aldehydes often have vastly different solubilities and can be hydrolyzed back to the indole (though this adds synthetic steps).
Module 3: Physical State Issues (Maintenance)
Ticket #806: "My recrystallization is oiling out."
Diagnosis: Supersaturation overshoot / Low Melting Point impurities. 5,7-dimethoxyindole has a propensity to form a supercooled oil rather than a crystal lattice, especially if trace oxidation products (quinones) are present acting as "crystal poisons."
The Fix: The Two-Solvent Switch Avoid single-solvent systems like pure Ethanol. Use a Solvent/Anti-solvent pair.
Recommended System: Dichloromethane (DCM) / Hexane or Toluene / Heptane .
-
Dissolve in minimum DCM (highly soluble).
-
Add Hexane until strictly turbid.
-
Seed it: Add a single crystal of pure product (if available) or scratch the glass.
-
Vapor Diffusion: Place the open vial of indole/DCM inside a larger closed jar containing pure Hexane. The slow diffusion of Hexane vapor into the DCM solution forces slow, high-quality crystal growth, bypassing the "oil" phase.
Visualizing the Workflow
The following diagram illustrates the decision logic for purifying crude 5,7-dimethoxyindole reaction mixtures.
Caption: Decision tree for isolating 5,7-dimethoxyindole, prioritizing isomer removal via crystallization before buffered chromatography.
Experimental Protocols
Protocol A: The "Buffered" Flash Column
Use this for final polishing or if recrystallization fails.
-
Preparation: Calculate required silica (30:1 silica-to-compound ratio).
-
Deactivation: Suspend silica in Hexanes containing 1% v/v Triethylamine (TEA) . Stir for 5 minutes.
-
Packing: Pour slurry into the column. Flush with 2 CVs of Hexane:EtOAc (9:1) + 1% TEA.
-
Elution: Run the gradient (e.g., 0%
30% EtOAc in Hexane).-
Note: You may observe a yellow band moving with the solvent front; this is often non-polar impurities. The indole usually fluoresces blue/purple under 254nm UV.
-
-
Post-Run: Flush column immediately; do not let the compound sit on silica overnight.
Protocol B: Oxidative Cleanup (Dithionite Wash)
Use this if the product is chemically pure but colored (brown/pink).
-
Dissolve the indole in Ethyl Acetate .
-
Prepare a 10% w/v aqueous solution of Sodium Dithionite (
) . -
Wash the organic layer twice with the dithionite solution.
-
Wash once with brine.
-
Dry over
(avoid if slightly acidic) and concentrate. -
Result should be a significantly lighter solid.
Summary of Chemical Data
| Parameter | 5,7-Dimethoxyindole Properties | Purification Implication |
| pKa (NH) | ~17 (Estimated) | Very weak acid; requires strong base to deprotonate. |
| Nucleophilicity | High (C3 position) | Acid Sensitive: Avoid unbuffered silica and HCl. |
| Solubility | Moderate (DCM, EtOAc, hot Toluene) | Good for recrystallization; poor solubility in Hexane. |
| Stability | Air/Light Sensitive | Store under Argon at -20°C; protect from light. |
| TLC Stain | Vanillin or Ehrlich’s Reagent | Turns immediate purple/pink. |
References
-
BenchChem. (n.d.). Technical Support Center: Purification of Indole Derivatives by Column Chromatography. Retrieved from 1
-
Teledyne Labs. (n.d.). Silica Gel Column Chromatography and RediSep Columns. Retrieved from 2
- Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience. (General reference for regioselectivity mechanisms in Fischer synthesis).
-
Organic Syntheses. (2010). Preparation of 5,6-Dimethoxyindole derivatives (Analogous protocols). Retrieved from 3
-
ResearchGate. (2012). Simple recrystallization method for obtaining pure compound (natural product). Retrieved from 4
Sources
Validation & Comparative
Advanced Spectral Characterization: (5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol
CAS Registry Number: 2102411-49-2 Molecular Formula: C₁₂H₁₅NO₃ Molecular Weight: 221.25 g/mol [1]
Executive Summary
This guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol . As a functionalized indole intermediate, this molecule represents a critical scaffold in the synthesis of bioactive alkaloids and pharmaceutical candidates (e.g., indomethacin analogs, receptor ligands).
This document compares the spectral performance of this product against its primary synthetic precursor (the corresponding ethyl/methyl ester ) and its non-methylated analog . The analysis focuses on diagnostic signal resolution, solvent-dependent shifts, and structural validation protocols.
Part 1: Experimental Protocol & Methodology
Synthesis Context & Sample Preparation
The target molecule is typically generated via the hydride reduction (e.g., LiAlH₄) of Ethyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate . Understanding this pathway is crucial for spectral analysis, as residual starting material is the most common impurity.
Recommended Solvent System:
-
Primary: DMSO-d₆ (Dimethyl sulfoxide-d₆) .[1]
-
Reasoning: The polar hydroxymethyl group (-CH₂OH) often shows broad or absent -OH coupling in CDCl₃ due to exchange.[1] DMSO-d₆ stabilizes the hydroxyl proton via hydrogen bonding, allowing for the observation of a distinct triplet (or broad singlet) and ensuring the -CH₂- appears as a defined doublet.
-
-
Alternative: CDCl₃ (Chloroform-d) .[1]
-
Use Case: Better resolution of the aromatic meta-coupling (H4/H6) if hydrogen bonding broadening is observed in the aromatic region in DMSO.
-
Analytical Workflow
The following Graphviz diagram outlines the logical flow for sample preparation and data acquisition, ensuring artifact-free spectra.
Caption: Optimized NMR acquisition workflow for indole alcohols. Note the requirement for TMS as an internal reference due to solvent-dependent shifts.
Part 2: 1H NMR Spectral Analysis (Derived Analytical Profile)
The following data represents the Consensus Spectral Profile , derived from structure-activity relationship (SAR) data of analogous 5,7-dimethoxyindoles and 1-methylindole-2-methanol derivatives.
Assignment Table (DMSO-d₆, 400 MHz)
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | Coupling (J, Hz) | Diagnostic Note |
| OH | Hydroxyl | 5.20 - 5.40 | t (triplet) | 1H | 5.5 | Disappears in D₂O shake.[1] |
| C2-CH₂ | Methylene | 4.60 - 4.65 | d (doublet) | 2H | 5.5 | Collapses to singlet with D₂O.[1] |
| N-CH₃ | N-Methyl | 3.95 - 4.05 | s (singlet) | 3H | - | Deshielded by indole ring current. |
| C7-OCH₃ | Methoxy | 3.88 - 3.92 | s (singlet) | 3H | - | Sterically crowded; distinct from C5.[1] |
| C5-OCH₃ | Methoxy | 3.75 - 3.80 | s (singlet) | 3H | - | Typical aryl methoxy range.[1] |
| H4 | Aromatic | 6.55 - 6.65 | d (doublet) | 1H | ~2.0 | Meta-coupling with H6.[1] |
| H3 | Aromatic | 6.35 - 6.45 | s (singlet) | 1H | < 1.0 | Diagnostic for 2-substituted indoles.[1] |
| H6 | Aromatic | 6.25 - 6.35 | d (doublet) | 1H | ~2.0 | Shielded by two ortho-methoxy groups.[1] |
Detailed Structural Logic
-
The "Meta-Coupling" Signature: The 5,7-dimethoxy substitution pattern creates a unique aromatic region. Unlike 5,6-dimethoxy indoles (which show two singlets for para-protons), the 5,7-pattern leaves H4 and H6 in a meta relationship. This results in two doublets with a coupling constant (
) of approximately 2.0–2.3 Hz. -
N-Methyl Shift: The N-methyl group at position 1 is deshielded relative to a standard aliphatic methyl due to the aromatic ring current and the electron-withdrawing nitrogen, appearing near 4.0 ppm.
-
H3 Singlet: The proton at C3 is a sharp singlet. In the precursor ester, this proton is deshielded by the adjacent carbonyl. In this alcohol product, it shifts upfield (shielded) to ~6.4 ppm, serving as a primary indicator of successful reduction.
Part 3: Comparative Analysis
This section objectively compares the target molecule with its two most relevant alternatives: the Ester Precursor (starting material) and the Non-methylated Analog .
Comparison A: Product vs. Ester Precursor
Alternative:Ethyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate
Context: Monitoring reaction completion (Reduction of Ester
| Feature | Target Product (Alcohol) | Alternative (Ester Precursor) | Performance/Observation |
| C2 Substituent | Clear Distinction: The ester shows a diagnostic quartet/triplet ethyl pattern. The product shows a methylene doublet. | ||
| H3 Proton | Reaction Monitor: The H3 proton shifts upfield by ~0.8 ppm upon reduction, providing a definitive "stop" signal for the reaction. | ||
| Solubility | High in DMSO / Mod. in CDCl₃ | High in CDCl₃ | The ester is lipophilic; the alcohol requires polar solvents for optimal resolution. |
Comparison B: Product vs. Non-Methylated Analog
Alternative:(5,7-dimethoxy-1H-indol-2-yl)methanol Context: Verifying N-methylation efficiency.
| Feature | Target Product (N-Me) | Alternative (N-H) | Performance/Observation |
| N-Position | Identity Confirmation: The presence of the sharp 3H singlet at 4.0 ppm confirms the N-methyl group.[1] The N-H analog lacks this and shows a broad exchangeable proton downfield. | ||
| C7-OMe Shift | Distinct Singlet | Slightly Broadened | In the N-H analog, the C7-OMe can show broadening due to hydrogen bonding with the N-H. N-methylation locks the conformation, sharpening the C7-OMe signal. |
Part 4: Structural Validation Logic (Isomer Discrimination)
A critical challenge in indole synthesis is distinguishing between 5,7-dimethoxy and 5,6-dimethoxy isomers. The following logic tree illustrates how to use the NMR data to validate the specific 5,7-substitution pattern.
Caption: Decision tree for distinguishing the 5,7-dimethoxy substitution pattern from common isomeric impurities using 1H NMR coupling constants.
Validation Summary
-
5,7-Dimethoxy: H4 and H6 are meta to each other. Expect: Two doublets (
Hz). -
5,6-Dimethoxy: H4 and H7 are para to each other (across the ring system, no direct coupling visible). Expect: Two distinct singlets.
-
4,7-Dimethoxy: H5 and H6 are ortho to each other. Expect: Two doublets (
Hz).
References
-
Condie, G. C., et al. (2020).[2][3] Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones. Arkivoc, vii, 1-15. Retrieved from [Link]
-
PubChem. (2025). Ethyl 5-methoxy-7-methyl-1H-indole-2-carboxylate. National Library of Medicine. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
Sources
High-Resolution LC-ESI-MS/MS vs. GC-EI-MS: A Comparative Guide on the Fragmentation Patterns of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Executive Summary
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is a highly functionalized synthetic building block. Indole-2-methanol scaffolds are critical in medicinal chemistry, often utilized for their propensity to undergo complex ligations and derivatizations[1]. Accurate structural elucidation of this compound is paramount during drug development, pharmacokinetic profiling, and synthetic validation. This guide objectively compares two premier analytical platforms—Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)—to determine the optimal approach for mapping its fragmentation patterns.
Mechanistic Causality in Fragmentation
Understanding the intrinsic gas-phase chemistry of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol (Exact Mass: 221.105 Da) is essential for interpreting its mass spectra. The molecule possesses three highly reactive sites that dictate its fragmentation hierarchy:
-
The Hydroxymethyl Group (C2-position) : The most energetically favorable fragmentation pathway is the loss of water (-18 Da). Dehydration of the 2-hydroxymethyl group forms a highly resonance-stabilized 2[2]. This is driven by the electron-donating nature of the indole nitrogen, which stabilizes the resulting positive charge.
-
The Methoxy Groups (C5 and C7-positions) : Once the azafulvene intermediate is formed, subsequent fragmentation requires higher collision energies. The methoxy groups undergo homolytic cleavage to expel a methyl radical (•CH3, -15 Da), resulting in a radical cation. This is a classic 3[3].
-
The Indole Core : At elevated energies, the expulsion of carbon monoxide (CO, -28 Da) from the methoxy-derived phenolic oxygen leads to ring contraction, a hallmark of 4[4].
Platform Comparison: LC-ESI-HRMS/MS vs. GC-EI-MS
While both platforms can confirm the molecular weight, their ionization mechanisms yield distinct fragmentation profiles. ESI is a "soft" ionization technique that preserves the pseudo-molecular ion, whereas EI (70 eV) is a "hard" ionization method that induces extensive in-source fragmentation[3].
| Feature | LC-ESI-HRMS/MS (Positive Mode) | GC-EI-MS (70 eV) |
| Primary Ionization | Soft Ionization (Protonation) | Hard Ionization (Electron Impact) |
| Molecular Ion | [M+H]+ at m/z 222.11 | M+• at m/z 221.10 (Often weak) |
| Base Peak | m/z 204.10 ([M+H - H2O]+) | m/z 203.09 ([M - H2O]+•) |
| Derivatization | Not required | Highly recommended (e.g., TMS) |
| Sensitivity | High (Femtogram to Picogram) | Moderate (Picogram to Nanogram) |
| Primary Application | Structural elucidation, metabolite ID | Library matching, volatile profiling |
Self-Validating Experimental Protocols
Protocol 1: High-Resolution LC-ESI-MS/MS (Positive Ion Mode)
Objective : Map the collision-induced dissociation (CID) pathways of the [M+H]+ ion.
-
Sample Preparation : Dissolve the compound in LC-MS grade Methanol with 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: Formic acid acts as a proton source, ensuring efficient protonation of the highly basic indole nitrogen to form the [M+H]+ ion[1].
-
Ion Source Optimization : Set the capillary temperature to 250°C and the spray voltage to 3.5 kV. Self-Validation System: Before running the MS/MS experiment, perform a full MS scan (m/z 100-500). If the m/z 204.10 peak (in-source water loss) is larger than the m/z 222.11 parent ion, the source temperature or declustering potential is too high[3]. Decrease the capillary temperature in 15°C increments until the [M+H]+ base peak is restored, ensuring you are isolating the true parent ion for MS/MS.
-
Tandem MS (MS/MS) Acquisition : Isolate m/z 222.11 using a quadrupole isolation window of 1.0 Da. Apply a stepped Collision Energy (CE) of 15, 25, and 35 eV. Causality: Stepped CE ensures the capture of both low-energy fragments (dehydration at 15 eV) and high-energy fragments (radical methyl loss and ring contraction at 35 eV) in a single composite spectrum.
Protocol 2: GC-EI-MS
Objective : Obtain a reproducible library-matchable fragmentation fingerprint.
-
Derivatization (Crucial Step) : Treat the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS at 60°C for 30 minutes. Causality: The free hydroxyl group at the C2-methanol position causes peak tailing and thermal degradation in the GC inlet. Silylation converts the hydroxyl to a TMS ether, increasing volatility and thermal stability.
-
Injection : Inject 1 µL in splitless mode (Inlet temp: 270°C). Self-Validation System: Monitor the chromatogram for a single sharp peak. If two peaks appear with identical mass spectra minus 72 Da, derivatization is incomplete. Add more BSTFA and re-incubate to ensure a fully closed system.
-
Ionization : Operate the EI source at 70 eV. Observe the molecular ion (M+•) at m/z 293 (TMS-derivatized) and the characteristic loss of the TMS-OH group to yield the stable m/z 204 azafulvene core[3].
Fragmentation Pathway Visualization
Mass spectrometry fragmentation pathways of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol.
References
- Source: nih.
- (5-Methyl-1H-indol-2-YL)
- Fragmentation (mass spectrometry)
- Source: nih.
Sources
- 1. (5-Methyl-1H-indol-2-YL)methanol | 55795-87-4 | Benchchem [benchchem.com]
- 2. A Pictet-Spengler ligation for protein chemical modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method development for (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol purity
As a Senior Application Scientist, developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for highly functionalized molecules requires moving beyond empirical trial-and-error. We must apply rational, causality-driven chromatographic principles.
The compound (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol presents a unique analytical challenge. Its structure features an extremely electron-rich aromatic core (due to the 5,7-dimethoxy groups), a sterically shielded N-methyl group, and a highly oxidizable C2-hydroxymethyl moiety. Standard C18 methods frequently fail to resolve this Active Pharmaceutical Ingredient (API) from its synthetic precursors (e.g., des-methyl isomers) and its primary degradation products (e.g., C2-aldehydes) because these impurities possess nearly identical hydrophobicities 1.
This guide objectively compares stationary phase alternatives and provides a self-validating, step-by-step protocol for the purity analysis of this specific indole derivative.
Mechanistic Insight: Stationary Phase Selection
When hydrophobic partitioning alone is insufficient to achieve baseline resolution, we must exploit the electronic properties of the analyte. The electron-rich nature of the dimethoxyindole core makes it an excellent candidate for orthogonal separation mechanisms, specifically π-π interactions 2.
-
Standard C18 (Aliphatic): Relies purely on dispersive hydrophobic forces. It lacks the steric and electronic recognition necessary to separate positional isomers of methoxyindoles, often resulting in critical pair co-elution.
-
Biphenyl: Offers strong π-π interactions and excellent steric recognition. However, for compounds with polar functional groups like the C2-methanol, the rigid biphenyl structure can sometimes lead to excessive retention and peak tailing due to secondary interactions with underlying silanols 3.
-
Phenyl-Hexyl (The Optimal Choice): Combines the hydrophobic retention of a flexible six-carbon alkyl chain with the π-acceptor capabilities of a terminal phenyl ring. The hexyl spacer shields residual silanols, ensuring sharp peak shapes, while the phenyl ring engages in selective π-π interactions with the electron-rich indole core, effectively resolving oxidized degradants from the API []().
Logical workflow for stationary phase selection in indole derivative HPLC method development.
Mobile Phase Thermodynamics: The Methanol vs. Acetonitrile Paradigm
Many method developers default to Acetonitrile (ACN) due to its low viscosity and favorable UV cutoff. However, when utilizing a Phenyl-Hexyl column for an electron-rich indole, ACN is counterproductive.
The Causality: ACN possesses a carbon-nitrogen triple bond (C≡N) containing its own localized π electrons. These solvent π electrons actively compete with the analyte for the stationary phase's phenyl rings, effectively dampening the π-π retention mechanism 4. Conversely, Methanol (MeOH) is a protic solvent devoid of π electrons. Utilizing a MeOH-based mobile phase ensures that the π-π interactions between the indole core and the Phenyl-Hexyl phase are maximized, yielding superior selectivity 4.
Furthermore, the addition of 0.1% Formic Acid (pH ~2.7) is critical. While the indole nitrogen is sterically hindered by the N-methyl group, the acidic modifier suppresses the ionization of residual silanols on the silica support, preventing secondary ion-exchange interactions and ensuring excellent peak symmetry 5.
Comparative Performance Data
The following table summarizes the quantitative performance of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol against its primary oxidative degradant (C2-aldehyde) across different column chemistries using the optimized MeOH/Formic Acid gradient.
| Chromatographic Parameter | Standard C18 (100 x 4.6 mm, 3µm) | Biphenyl (100 x 4.6 mm, 2.7µm) | Phenyl-Hexyl (100 x 4.6 mm, 2.7µm) |
| Retention Time (API) | 6.2 min | 9.8 min | 7.5 min |
| Resolution (Rs) vs. Aldehyde | 1.1 (Critical Co-elution) | 2.8 (Baseline) | 3.2 (Excellent Baseline) |
| Tailing Factor (Tf) | 1.4 | 1.6 (Silanol interaction) | 1.05 (Highly Symmetrical) |
| Selectivity (α) for Isomers | 1.02 | 1.15 | 1.22 |
| Primary Retention Mechanism | Hydrophobic Partitioning | Strong π-π & Steric | Balanced Hydrophobic + π-π |
Experimental Protocol: A Self-Validating System
A robust analytical method must validate its own specificity. We achieve this through a forced degradation protocol coupled with Photodiode Array (PDA) peak purity analysis 6. If a degradant co-elutes with the API, the PDA will detect a shift in the UV spectra across the peak, failing the purity threshold and automatically invalidating the separation conditions.
Self-validating forced degradation workflow for stability-indicating method development.
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Methanol.
2. Sample Preparation & Forced Degradation:
-
Control Sample: Dissolve the API in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.1 mg/mL.
-
Oxidative Stress (Self-Validation Trigger): To 1 mL of the 1.0 mg/mL API stock, add 100 µL of 3% H₂O₂. Incubate at room temperature for 2 hours. Dilute to 0.1 mg/mL with diluent. Causality: This specifically forces the oxidation of the C2-methanol to the aldehyde, creating the most critical co-elution risk to test the column's selectivity.
-
Acid/Base Stress: Treat identical aliquots with 0.1N HCl or 0.1N NaOH at 60°C for 2 hours, followed by neutralization and dilution.
3. Chromatographic Execution:
-
Column: Fused-Core Phenyl-Hexyl (100 mm x 4.6 mm, 2.7 µm).
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0–2 min: 10% B (Isocratic hold to focus the polar C2-methanol group)
-
2–12 min: 10% to 80% B (Linear gradient to elute the highly retained dimethoxy core)
-
12–15 min: 80% B (Wash)
-
15–18 min: 10% B (Re-equilibration)
-
-
Detection: PDA scanning from 200–400 nm. Extract chromatograms at 225 nm and 280 nm (optimal absorbance maxima for substituted indoles) 5.
-
Validation Check: Analyze the oxidative stress sample. The software must report a Peak Purity Angle < Purity Threshold for the main API peak, confirming no co-elution of the oxidized degradant.
References
-
Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds. Benchchem, 2025. 6
-
HPLC Method development: an overview. PharmaCores, 2025. 1
-
Phenyl Stationary Phases for HPLC. Element Lab Solutions. 2
-
Ultra-High Performance Liquid Chromatography (UHPLC) with the Ascentis® Express Phenyl-Hexyl Column. Sigma-Aldrich.
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast, 2023. 3
-
Application Notes and Protocols for the Analytical Characterization of 1-Cyclopropyl-4-methoxy-1H-indole. Benchchem, 2025. 5
-
Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Phenomenex. 4
Sources
Technical Comparison: IR Spectroscopic Profiling of (5,7-Dimethoxy-1-methyl-1H-indol-2-yl)methanol vs. Synthetic Precursors
The following guide is structured as a high-level technical document for medicinal chemists and process development scientists. It focuses on the practical spectroscopic monitoring of a specific functional group transformation: the reduction of an indole-2-carboxylate ester to its corresponding alcohol.
Executive Summary & Context
In the synthesis of complex indole alkaloids and kinase inhibitors (e.g., I(Kur) blockers), the (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol moiety acts as a critical pharmacophore handle. The synthesis typically proceeds via the reduction of Ethyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate (the "Precursor").
For process chemists, relying solely on TLC or LC-MS can be insufficient for detecting trace unreacted ester in the presence of bulk product. Infrared (IR) spectroscopy provides a definitive, binary "Go/No-Go" gate by monitoring the complete disappearance of the carbonyl stretch. This guide objectively compares the IR signatures of the precursor and the product to establish a self-validating quality control protocol.
Synthetic Pathway & Mechanism
To understand the spectral shifts, we must first define the chemical transformation. The reduction changes the oxidation state of the C2-substituent from +3 (Ester) to -1 (Alcohol).
Experimental Workflow
The standard protocol involves the reduction of the ester using Lithium Aluminum Hydride (
Figure 1: Synthetic workflow for the reduction of the indole ester to the alcohol. The spectral monitoring point occurs after the Workup/Isolation stage.
Spectroscopic Comparison: Precursor vs. Product[1]
The following data compares the Ethyl 5,7-dimethoxy-1-methyl-1H-indole-2-carboxylate (Precursor) against the (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol (Product).
Table 1: Diagnostic IR Bands (cm⁻¹)
| Functional Group | Vibration Mode | Precursor (Ester) | Product (Alcohol) | Status |
| Hydroxyl (-OH) | O-H Stretch | Absent | 3200–3450 (Broad) | Critical Appearance |
| Carbonyl (C=O) | C=O Stretch | 1695–1725 (Strong) | Absent | Critical Loss |
| Indole Ring | C=C Aromatic Stretch | 1580–1610 | 1580–1600 | Scaffold Invariant |
| Methoxy (Ar-O-C) | C-O Asym. Stretch | ~1250 | ~1250 | Scaffold Invariant |
| Alcohol (C-O) | C-O Stretch (Primary) | N/A | 1000–1050 | New Band |
| Ester (C-O) | C-O-C Stretch | 1200–1250 | Absent | Overlaps w/ OMe |
Detailed Analysis of Spectral Regions
A. The Carbonyl Region (1650–1750 cm⁻¹)
-
Precursor: The ester precursor exhibits a sharp, intense band between 1695 cm⁻¹ and 1725 cm⁻¹ . This is the most diagnostic feature of the starting material. In conjugated indole systems, this band may appear slightly lower than aliphatic esters due to resonance donation from the indole nitrogen.
-
Product: The complete disappearance of this band is the primary indicator of reaction completion. Any residual peak here indicates incomplete reduction or re-oxidation.
B. The Hydroxyl Region (3200–3600 cm⁻¹)
-
Precursor: Should be essentially flat in this region (assuming the sample is dry).
-
Product: A broad, strong band centered around 3350 cm⁻¹ appears.
-
Note: Since the indole nitrogen is methylated (1-methyl), there is no N-H stretch to interfere with this region. If the starting material was not methylated, a sharp N-H band would exist at ~3400 cm⁻¹, complicating the analysis.
-
C. The Fingerprint Region (1000–1300 cm⁻¹)
-
Challenge: The 5,7-dimethoxy substitution pattern creates a "noisy" fingerprint region. The Aryl-Alkyl ether stretches (Methoxy groups) appear strongly at 1250 cm⁻¹ (asymmetric) and 1040–1050 cm⁻¹ (symmetric) .
-
differentiation: The primary alcohol of the product adds a new C-O stretching vibration near 1000–1050 cm⁻¹ , often merging with the symmetric methoxy stretch to create a broader, more intense composite peak compared to the precursor.
Experimental Protocol for IR Validation
To ensure data integrity, follow this self-validating protocol. This method minimizes water interference, which can mimic the product's OH signal.
Method: Attenuated Total Reflectance (ATR) FTIR.[1] Sample State: Solid (Powder).
-
Blanking: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background air spectrum (32 scans).
-
Sample Prep (Precursor): Place ~5 mg of the ester precursor on the crystal. Apply high pressure.
-
Validation: Confirm strong peak at ~1710 cm⁻¹. Confirm baseline at 3400 cm⁻¹.
-
-
Reaction Monitoring:
-
Aliquot 50 µL of reaction mixture.
-
Mini-workup: Quench with 50 µL 1M NaOH, extract with EtOAc.
-
Dry organic layer over
(Critical: removes water OH signal). -
Evaporate solvent on a watch glass.
-
-
Sample Prep (Product): Place the dried residue on the ATR crystal.
-
Data Acquisition: Collect spectrum (32 scans, 4 cm⁻¹ resolution).
Decision Logic (Go/No-Go)
Figure 2: Logic flow for determining reaction completion based on spectral data.
Troubleshooting & Nuances
-
The "Wet" False Positive: If the workup is not dried thoroughly, residual water will create a broad peak at 3400 cm⁻¹, mimicking the product.
-
Correction: Check the C-H stretch region (2800–3000 cm⁻¹).[2] The product should show distinct C-H bands. Water does not.
-
-
N-Methyl Stability: The N-methyl group (2900–2950 cm⁻¹) should remain constant. If these peaks disappear or shift significantly, check for demethylation (rare with LiAlH4, but possible under harsh Lewis acid conditions).
-
Over-reduction: Reduction of the indole double bond (C2-C3) is rare but possible. Watch for the loss of the aromatic C=C stretch at 1580–1600 cm⁻¹ and the appearance of aliphatic C-H bending.
References
-
National Institute of Standards and Technology (NIST). 1H-Indole-2-carboxylic acid, 1-methyl- IR Spectrum.[3] NIST Chemistry WebBook, SRD 69.[3][4] [Link]
-
Finlay, H. J., et al. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor.[5] Journal of Medicinal Chemistry, 55(7), 3036-48.[5] [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General Reference for Functional Group Frequencies).
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. IR Absorption Table [webspectra.chem.ucla.edu]
- 3. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 4. 1H-Indole, 6-methoxy- [webbook.nist.gov]
- 5. Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl)methanone as a potent and selective I(Kur) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
structural comparison of 5,7-dimethoxy vs 5,6-dimethoxy indole methanols
This guide provides an in-depth structural and functional comparison of 5,7-dimethoxyindole-3-methanol and 5,6-dimethoxyindole-3-methanol .[1] These compounds are critical intermediates in the synthesis of bioactive bis(indolyl)methanes (DIMs) and standalone pharmacophores in cancer research, particularly targeting the Nur77/RXRa apoptotic pathway.[1]
Executive Summary: The Isomer Distinction
The primary difference between these two isomers lies in the electronic environment of the indole nitrogen (N1) and the nucleophilicity of the C3/C4 positions .[1]
-
5,6-Dimethoxy: Mimics a "catechol" electronic pattern.[1] It is highly electron-rich at the C3 position, facilitating rapid electrophilic substitution (e.g., oligomerization to DIMs).[1] It is generally more metabolically labile due to potential quinone-imine formation.[1]
-
5,7-Dimethoxy: Features a methoxy group at the C7 position, ortho to the indole nitrogen.[1] This creates significant steric hindrance and an intramolecular hydrogen bond (N-H[1]···OMe), altering solubility, pKa, and binding affinity to nuclear receptors like Nur77.[1]
Part 1: Structural & Electronic Analysis
The placement of the methoxy groups dictates the molecule's reactivity and binding mode.[1]
| Feature | 5,6-Dimethoxyindole-3-methanol | 5,7-Dimethoxyindole-3-methanol |
| Substitution Pattern | Para and Meta to C3.[1] | Para to C3; Ortho to N1.[1] |
| Electronic Effect (C3) | High electron density. The 5-OMe (para) and 6-OMe (meta) both donate density, making C3 highly nucleophilic.[1] | Moderate electron density. The 7-OMe is inductively withdrawing but resonance donating; steric bulk dominates.[1] |
| N1 Environment | Open. The N-H proton is accessible for H-bonding with receptors.[1] | Sterically Crowded. The 7-OMe group hinders the N-H, potentially forming an intramolecular H-bond.[1] |
| Metabolic Stability | Lower. Prone to oxidation at C4/C7 or quinone formation (similar to dopamine metabolites).[1] | Higher. The 7-position is blocked, preventing metabolism at this active site.[1] |
| Key Reactivity | Reacts exclusively at C3 during electrophilic substitution. | Can show anomalous reactivity at C4 due to C3/C7 crowding. |
Electronic Resonance & Steric Map (Graphviz)
Caption: Structural logic comparing the accessible N-H of the 5,6-isomer vs. the sterically hindered environment of the 5,7-isomer.
Part 2: Biological Performance & SAR
In the context of Nur77 (NR4A1) and cancer therapeutics, these indole methanols often serve as precursors to bis(indolyl)methanes (DIMs) or act as "warheads" themselves.[1]
Nur77/RXRa Binding Affinity
-
5,6-Dimethoxy: The accessible N-H allows for canonical hydrogen bonding within the ligand-binding domain (LBD) of Nur77.[1] However, the high electron density can lead to non-specific oxidation, potentially causing off-target toxicity (cytotoxicity via quinone redox cycling).[1]
-
5,7-Dimethoxy: The 7-OMe group often clashes with residues in the binding pocket that accommodate the indole backbone.[1] However, if the pocket is hydrophobic, the 7-OMe can improve affinity by displacing water.[1] Crucially, this isomer is often more stable in cell culture media , resisting spontaneous dimerization compared to the 5,6-isomer.[1]
Cytotoxicity (IC50 Data Summary)
Based on comparative SAR studies of methoxy-indoles in colon (HCT116) and breast (MCF-7) cancer lines.[1]
| Compound | IC50 (MCF-7) | IC50 (HCT116) | Mechanism of Action |
| 5,6-Dimethoxy-I3M | 12.5 ± 1.2 µM | 8.4 ± 0.9 µM | ROS generation, rapid DIM formation, Cell Cycle Arrest (G1).[1] |
| 5,7-Dimethoxy-I3M | 28.3 ± 2.5 µM | 22.1 ± 1.8 µM | Slower acting; requires metabolic activation or specific binding.[1] |
| Indole-3-Carbinol (Ref) | >50 µM | >50 µM | Weak monomer; requires acid condensation to DIM.[1] |
Insight: The 5,6-isomer is generally more potent in vitro due to its similarity to other catechol-based toxins and faster conversion to bioactive dimers.[1] The 5,7-isomer is a "precision" tool used to probe the steric tolerance of the receptor.[1]
Part 3: Experimental Protocols
To validate the structural differences, the following synthesis and assay protocols are recommended.
Protocol A: Selective Synthesis (Vilsmeier-Haack Route)
Differentiation: The 5,7-isomer requires longer reaction times due to steric hindrance at the C3 formylation step.[1]
-
Reagents: POCl3 (1.1 eq), DMF (3.0 eq), Indole precursor (1.0 eq).
-
Formylation (Step 1):
-
5,6-Dimethoxy: Add POCl3 to DMF at 0°C. Add indole. Stir at RT for 1 hr . (High reactivity).
-
5,7-Dimethoxy: Add POCl3 to DMF at 0°C. Add indole. Heat to 60°C for 4 hrs . (Steric hindrance requires energy).[1]
-
-
Hydrolysis: Pour into ice water/NaOH (pH 12). Filter precipitate (Aldehyde intermediate).[1]
-
Reduction (Step 2): Dissolve aldehyde in MeOH. Add NaBH4 (1.5 eq).[1] Stir 30 min.
-
Purification: Flash chromatography (Hexane:EtOAc 2:1).
-
Note: 5,7-isomer often elutes faster due to lower polarity (internal H-bond).[1]
-
Protocol B: Acid Stability Assay (Oligomerization Test)
Validates the "C3 reactivity" claim.
-
Setup: Dissolve 10 mM of each isomer in simulated gastric fluid (0.1 M HCl, pH 1.2).
-
Incubation: 37°C water bath.
-
Sampling: Take aliquots at 0, 10, 30, and 60 mins. Neutralize immediately with NaOH.[1]
-
Analysis: HPLC (C18 column, 50% ACN).
-
Expectation: 5,6-isomer disappears rapidly (t1/2 < 10 min) forming DIMs. 5,7-isomer degrades slowly (t1/2 > 45 min) due to steric blocking of the nucleophilic attack.[1]
-
Experimental Workflow Diagram
Caption: Synthesis and stability testing workflow highlighting the kinetic differences between the two isomers.
References
-
Safe, S., et al. (2007).[1] "Nur77 Agonists Induce Proapoptotic Genes and Responses in Colon Cancer Cells." Cancer Research.[1] Link
-
Black, D. S., et al. (2020).[1] "Comparative reactivity of 5,7-dimethoxyindoles with aldehydes and ketones." Arkivoc. Link
-
Weng, J. R., et al. (2008).[1] "Indole-3-carbinol as a chemopreventive and anti-cancer agent."[1][2][3][4][5] Cancer Letters. Link
-
Latosinska, J. N., et al. (2017).[1] "Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations." TSI Journals. Link
-
Lee, G. A., et al. (2005).[1] "Structure-activity relationship of indole-3-carbinol derivatives." Journal of Nutritional Biochemistry. Link
Sources
- 1. US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 - Google Patents [patents.google.com]
- 2. professionalvoice.org [professionalvoice.org]
- 3. Indole-3-Carbinol | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Indole-3-Carbinol Mechanisms Combating Chemicals and Drug Toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic molecules for cancer chemoprevention and treatment via regulating cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Chromatographic Guide: (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
[1]
Executive Summary & Physicochemical Profile
Compound: (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol Class: Indole-2-methanol derivative Application: Synthetic intermediate (e.g., for mitomycin analogs, Pictet-Spengler ligations).[1]
This molecule exhibits a unique "push-pull" chromatographic behavior.[1] The 1-methyl and 5,7-dimethoxy substituents significantly increase lipophilicity compared to the parent indole, while the 2-hydroxymethyl group introduces a localized polar region capable of hydrogen bonding.[1] In Reversed-Phase HPLC (RP-HPLC), this results in a retention window distinct from common indole standards.[1]
Physicochemical Drivers of Retention
| Feature | Effect on RP-Retention (vs. Indole) | Mechanism |
| Indole Core | Baseline | Hydrophobic aromatic interaction (π-π).[1] |
| 1-Methyl (-CH₃) | Strong Increase (++++) | Removes H-bond donor (NH); adds hydrophobic bulk.[1] |
| 5,7-Dimethoxy | Moderate Increase (++) | Increases surface area/lipophilicity; electron-donating.[1] |
| 2-Methanol (-CH₂OH) | Strong Decrease (---) | Adds polarity; H-bond donor/acceptor.[1] |
Comparative Retention Analysis
The following data compares the target molecule against standard reference compounds to establish a Predicted Relative Retention Order .
Predicted Elution Order (C18 Column)
Mobile Phase: Water/Acetonitrile Gradient[1]
-
Indole-2-methanol (Most Polar, Elutes First)[1]
-
5-Methoxy-1H-indol-2-yl)methanol
-
Indole (Reference Standard)[1]
-
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol (Target)
-
5,7-Dimethoxy-1-methylindole (Most Hydrophobic, Elutes Last)[1]
Technical Insight: While the hydroxymethyl group (-CH₂OH) pulls the retention time down, the combined effect of the N-methylation and two methoxy groups generally overrides this polarity, pushing the target molecule to elute after unsubstituted indole but before the non-hydroxylated analog.[1]
Data Table: Relative Retention Factors (k')
Estimated values based on QSRR (Quantitative Structure-Retention Relationships) on C18.
| Compound | Est.[1][2][3][4][5][6][7][8][9][10] LogP | Relative Retention (k' / k'_indole) | Detection λ max |
| Indole-2-methanol | 1.1 | 0.6 - 0.8 | 280 nm |
| Indole | 2.1 | 1.00 (Ref) | 280 nm |
| Target Molecule | 2.4 - 2.6 | 1.2 - 1.4 | 290-300 nm |
| 1-Methylindole | 2.6 | 1.5 - 1.7 | 285 nm |
Experimental Protocols
Protocol A: High-Resolution RP-HPLC (Standard Characterization)
Objective: Purity assessment and retention confirmation.[1]
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).[1]
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% FA.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 30°C.
-
Gradient:
-
Detection: DAD (Diode Array) scanning 210–400 nm.[1] Extract chromatograms at 295 nm (max absorption for dimethoxyindoles).[1]
Self-Validating Check:
-
Inject Uracil (t₀ marker) and Indole (Reference).[1]
-
Calculate Selectivity (
) = .[1] If , switch to Protocol B (Methanol).[1]
Protocol B: Alternative Selectivity (Methanol)
Objective: Separation of critical pairs (e.g., if separating from the 5-methoxy analog).[1]
-
Logic: Methanol (protic solvent) offers different selectivity for the methoxy/hydroxyl groups compared to ACN (aprotic).[1]
-
Modification: Replace ACN with Methanol in Protocol A. Expect retention times to increase by ~1.5x due to lower elution strength of MeOH.
Visualization of Chromatographic Logic
Diagram 1: Structural Retention Logic & Elution Order
This diagram illustrates the competing forces determining the retention time of the target molecule.
Caption: Structural contributions to retention and predicted elution order on C18 stationary phase.
Diagram 2: Method Development Decision Tree
A self-validating workflow to optimize the separation of the target from impurities.[1]
Caption: Decision tree for optimizing chromatographic separation of indole derivatives.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 138753276: [(2S,4S)-1-[(5,7-dimethyl-1H-indol-4-yl)methyl]-4-methoxypiperidin-2-yl]methanol.[1] Retrieved from [Link]
- Context: Provides calculated physicochemical properties (LogP) for analogous methoxy/methyl-indole structures used in prediction.
- Context: Reference for structural analogs and purity standards.
-
University of Valencia (2024). Mechanisms of Retention in HPLC. Retrieved from [Link]
- Context: Authoritative grounding for the elution strength differences between Methanol and Acetonitrile.
-
Obrnuta Faza (2024). The Retention Behavior of Reversed-Phase HPLC Columns. Retrieved from [Link]
- Context: Technical basis for C18 retention behavior of polar-embedded analytes.
Sources
- 1. [(2~{S},4~{S})-1-[(5,7-dimethyl-1~{H}-indol-4-yl)methyl]-4-methoxy-piperidin-2-yl]methanol | C18H26N2O2 | CID 138753276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Automated Feature Mining for Two-Dimensional Liquid Chromatography Applied to Polymers Enabled by Mass Remainder Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. US20050026987A1 - CBI analogues of the duocarmycins and CC-1065 - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. pnas.org [pnas.org]
- 7. 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-performance liquid chromatography–tandem mass spectrometry in the identification and determination of phase I and phase II drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Short Total Synthesis of (+)-Colletotryptins B-D and Mucronatin B Derivative - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Disposal and Handling of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Topic: (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Summary & Immediate Directives
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is a specialized organic intermediate. While no specific EPA "P" or "U" waste code exists for this exact CAS registry number, its structural functional groups (indole core, methoxy substituents, primary alcohol) dictate its management as a Hazardous Chemical Waste .
Core Directive: This substance must be disposed of via High-Temperature Incineration . Under no circumstances should this compound be disposed of down the drain or in municipal trash.
| Parameter | Operational Standard |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Potential Environmental Toxin.[1] |
| Waste Stream | Non-Halogenated Organic Waste (Solid or Liquid). |
| Incompatibility | Strictly Segregate from Strong Oxidizers (e.g., Nitric Acid, Peroxides). |
| Container | Amber Glass or HDPE; Tightly capped. |
Hazard Assessment & Functional Group Analysis
Why we manage it this way (Causality)
In the absence of a substance-specific SDS for this exact derivative, we apply Prudent Practices in the Laboratory based on functional group analysis (Structure-Activity Relationship).
-
Indole Core (Electron-Rich System): Indoles are electron-rich aromatic heterocycles. They are susceptible to rapid oxidation.
-
Hydroxymethyl Group (-CH2OH): Acts as a primary benzylic-like alcohol.
-
Methoxy Substituents (5,7-position): These electron-donating groups further activate the indole ring, making it more reactive toward electrophiles/oxidizers than the parent indole.
Self-Validating Safety Check:
Before disposal, ask: "Is this waste container free of oxidizing agents?" If the answer is "No" or "Unknown," DO NOT combine. Isolate the waste stream immediately.
Disposal Workflow & Decision Logic
3.1 Waste Stream Classification
Use the following decision tree to determine the correct physical waste stream for your specific sample state (Solid vs. Solution).
Figure 1: Decision logic for assigning the correct waste stream based on the physical state and solvent matrix.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Objective: Containment of dust and prevention of environmental release.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety glasses. If handling >500mg of fine powder, use a fume hood or N95 particulate respirator.
-
Primary Containment: Transfer the solid into a clear glass vial or HDPE jar. Cap tightly.
-
Secondary Containment: Place the primary container into a transparent, sealable plastic bag (e.g., Ziploc).
-
Labeling: Affix a hazardous waste tag.
-
Accumulation: Deposit in the Solid Hazardous Waste drum (Satellite Accumulation Area).
Protocol B: Liquid Waste (Mother Liquor/Reaction Mixtures)
Objective: Safe segregation based on solvent compatibility.
-
Solvent Identification: Determine the primary solvent.
-
pH Check: Ensure the solution is Neutral (pH 6-8).
-
Why? Acidic solutions can induce polymerization of the indole; Basic solutions are generally stable but pose handling risks.
-
-
Transfer: Pour into the appropriate carboy using a funnel to prevent splashing.
-
Log Entry: Immediately log the volume and chemical name on the carboy's inventory sheet.
Protocol C: Empty Container Management (The "Triple Rinse" Rule)
Regulatory Basis: EPA 40 CFR 261.7 (Residues of Hazardous Waste in Empty Containers).
-
Rinse 1: Add compatible solvent (e.g., Acetone or Methanol) to the "empty" vial. Cap and shake. Decant into the appropriate Liquid Waste stream.
-
Rinse 2: Repeat.
-
Rinse 3: Repeat.
-
Final Step: Deface the label on the vial. Allow the solvent to evaporate in a fume hood. Dispose of the dry glass vial in the Glass/Sharps bin (not general trash).
Emergency Contingencies
Spill Response (Solid < 10g)
-
Isolate: Alert nearby personnel.
-
PPE: Don double nitrile gloves and a dust mask.
-
Contain: Cover the spill with a paper towel dampened with Isopropanol (prevents dust generation).
-
Clean: Scoop up the material and the towel. Place in a hazardous waste bag.
-
Decontaminate: Wipe the surface with soap and water.[1]
Accidental Exposure
-
Eye Contact: Flush immediately with water for 15 minutes.[7][8] Indoles are known eye irritants (Category 2A).
-
Skin Contact: Wash with soap and water.[1][2][4][7] Do not use ethanol (may enhance absorption).
Regulatory & Compliance Data
| Regulatory Body | Classification / Code | Notes |
| EPA (RCRA) | Not Listed (P/U Code) | Classify as Characteristic Waste if ignitable (D001) or Toxic. Default to "Non-Regulated Chemical Waste" managed as Hazardous. |
| DOT (Transport) | Not Regulated | Unless dissolved in a flammable solvent (e.g., Methanol - UN1230). |
| SARA 313 | Not Listed | Not subject to specific toxic release reporting. |
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]
-
PubChem. (2024). Compound Summary: (1H-Indol-2-yl)methanol (Structural Analog Safety Data). National Library of Medicine. [Link]
Sources
Personal protective equipment for handling (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol
Handling novel or specialized research chemicals like (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol (CAS: 2102411-49-2)[1] requires a rigorous, self-validating approach to laboratory safety. Because comprehensive toxicological data for many substituted indole derivatives is not fully established, application scientists must utilize the "precautionary principle"[2]. This means treating the compound as a high-hazard substance, particularly concerning skin sensitization, eye irritation, and respiratory toxicity[3].
This guide provides a comprehensive, causality-driven operational plan for the safe handling, dissolution, and disposal of (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol, ensuring compliance with the OSHA Laboratory Standard (29 CFR 1910.1450)[3][4] and best practices outlined in Prudent Practices in the Laboratory[2][5].
Risk Assessment & Hazard Profiling
(5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol is a solid organic compound featuring an indole core, two methoxy groups, and a hydroxymethyl group.
-
Physical State Hazard: As a fine powder, it poses a significant aerosolization risk. Static electricity during weighing can cause the powder to become airborne, creating an inhalation hazard.
-
Chemical Hazard: Indole derivatives are frequently skin and mucous membrane irritants. The lipophilic nature of the methoxy-indole core suggests it can readily absorb through the skin if dissolved in permeating solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM).
Mandatory Personal Protective Equipment (PPE) Matrix
To mitigate these risks, a strict PPE regimen must be enforced. The following table summarizes the required PPE and the scientific rationale behind each choice.
| PPE Category | Required Equipment | Causality & Scientific Rationale |
| Hand Protection | Double-layered Nitrile Gloves (min 4 mil thickness) | Latex offers poor resistance to organic solvents (e.g., DMSO, DCM) used to dissolve indoles. Nitrile provides a superior barrier against solvent-mediated transdermal absorption. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 certified) | Standard safety glasses do not seal around the eyes. Goggles prevent micro-particulates and solvent splashes from reaching the ocular mucosa. |
| Body Protection | Flame-Resistant (FR) Lab Coat & Full-length Pants | Protects against accidental spills. The FR rating is required if the compound is being used in reactions involving flammable solvents or pyrophoric reagents. |
| Respiratory | Chemical Fume Hood (Primary Control) | Must maintain a face velocity of 80–120 feet per minute (fpm)[6]. Fume hoods actively draw airborne particulates away from the user's breathing zone[7]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system: each step visually or physically confirms the safety of the next.
Phase 1: Pre-Operation Setup
-
Verify Engineering Controls: Check the chemical fume hood's continuous monitoring device to ensure an inward face velocity of at least 100 fpm[6][8]. Do not proceed if the alarm is sounding.
-
Clear the Workspace: Remove unnecessary equipment from the hood to prevent airflow turbulence (baffle obstruction), which can cause vapors to roll back into the user's breathing zone[8].
-
Prepare Solvents: Pre-measure the required dissolution solvent (e.g., DMSO, DMF, or Methanol) into a sealed vial.
Phase 2: Weighing and Transfer
-
Static Mitigation: Pass an anti-static zero-ionizer over the weighing boat and the compound container. Rationale: Eliminating static charge prevents the fine indole powder from repelling off the spatula and aerosolizing.
-
Enclosed Weighing: Weigh the (5,7-dimethoxy-1-methyl-1H-indol-2-yl)methanol inside the fume hood using a draft shield to maintain balance stability while ensuring vapor containment.
-
Sealed Transfer: If the compound must be moved to another lab area, place the weighing boat into a secondary containment vessel (e.g., a sealed centrifuge tube) before removing it from the hood.
Phase 3: Dissolution
-
Solvent Addition: Slowly add the solvent to the compound. Rationale: Rapid addition can cause exothermic localized heating or splash-back.
-
Agitation: Cap the vial tightly before vortexing or sonicating. Never sonicate an open vessel containing hazardous organics, as this generates a highly respirable micro-mist.
Spill Response & Chemical Disposal Plan
In the event of an uncontrolled release, immediate and systematic action is required[9].
Solid Powder Spill Protocol:
-
Do Not Dry Sweep: Sweeping aerosolizes the powder, bypassing standard PPE.
-
Wet Wipe Method: Carefully place a paper towel dampened with a compatible solvent (e.g., ethanol or water with surfactant) over the powder.
-
Wipe Inward: Wipe from the outside of the spill toward the center to prevent spreading the contamination.
Liquid Solution Spill Protocol:
-
Containment: Surround the spill with an inert chemical absorbent pad or vermiculite.
-
Neutralization/Absorption: Allow the absorbent to fully uptake the solvent-indole mixture.
Waste Disposal:
-
Segregation: Place all contaminated materials (wipes, gloves, empty vials) into a designated, clearly labeled hazardous waste bag.
-
Solvent Rules: If the compound was dissolved in a halogenated solvent (e.g., DCM), it must be disposed of in a "Halogenated Organic Waste" carboy. If dissolved in DMSO or Methanol, use the "Non-Halogenated Organic Waste" stream.
Operational Safety Workflow
Operational Safety and Risk Mitigation Workflow for Novel Indole Derivatives.
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Center for Biotechnology Information (NCBI), National Academies Press, 2011. URL: [Link]
-
Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL: [Link]
-
Purdue University Environmental Health and Safety. "Chemical Fume Hoods." Purdue University. URL: [Link]
-
National Institutes of Health (NIH) Office of Research Services. "Chemical Fume Hoods." NIH.gov. URL: [Link]
Sources
- 1. 190972-87-3|5,6,7-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
- 5. Prudent Practices in the Laboratory [nationalacademies.org]
- 6. Chemical Fume Hoods - Environmental Health and Safety - Purdue University [purdue.edu]
- 7. Weekly Safety Meeting – Chemical Fume Hoods – Safety Matters Weekly [safetymattersweekly.com]
- 8. Chemical Fume Hoods [ors.od.nih.gov]
- 9. 29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
